1,6-Naphthyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQIBVJDCJZFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600260 | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-59-7 | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,6-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores the biological activities of its derivatives, offering insights into their potential as therapeutic agents.
Core Chemical Properties
This compound is a polycyclic aromatic compound containing a fused pyridine and pyridinone ring system with a carboxylic acid substituent. Its chemical structure and properties make it a versatile scaffold for the development of novel bioactive molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1017793-59-7 | --INVALID-LINK-- |
| Predicted XlogP | 0.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent conversion to amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of the parent this compound is not available in the surveyed literature, a general procedure for the synthesis of related 1,8-naphthyridine-3-carboxylic acid derivatives can be adapted.
General Protocol for Naphthyridine Carboxylic Acid Synthesis (Adapted):
-
Reaction Setup: A mixture of the appropriate amino-formylpyridine (e.g., 2-aminonicotinaldehyde) and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol with a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Hydrolysis: The resulting intermediate (a cyanopyridine derivative) is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base, such as 10% sodium hydroxide.
-
Acidification: After cooling the reaction mixture, it is acidified with a concentrated acid, such as hydrochloric acid, until precipitation is complete.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then recrystallized from an appropriate solvent, such as methanol, to yield the desired naphthyridine carboxylic acid.
Spectroscopic Data
Detailed spectroscopic data for the parent this compound is not extensively reported. However, characteristic spectral features can be predicted based on its structure and data from related derivatives.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring system in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 165 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching band should be observed around 1700-1730 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).
Reactivity
The 1,6-naphthyridine ring system is generally susceptible to nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen atoms. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The nitrogen atoms in the rings can also be quaternized with alkyl halides.
Biological Activity and Signaling Pathways
Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Anticancer Activity: Several 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation.
-
Apoptosis Induction: Some naphthyridine derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway. This involves the activation of a caspase cascade, beginning with the activation of caspase-8, which then cleaves and activates downstream effector caspases such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.
-
Topoisomerase Inhibition: Certain naphthyridine derivatives function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, these compounds can lead to DNA damage and ultimately trigger cell death. The mechanism often involves the stabilization of the covalent complex between topoisomerase and DNA, leading to single or double-strand breaks.
This technical guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its synthetic pathways, detailed physicochemical and spectroscopic characteristics, and to explore the full therapeutic potential of its derivatives.
Elucidation of the Chemical Structure of 1,6-Naphthyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic techniques and synthetic methodologies required for its characterization, offering a foundational resource for researchers in the field.
Molecular Structure and Properties
This compound possesses a rigid, planar bicyclic aromatic core composed of two fused pyridine rings, with a carboxylic acid functional group at the 3-position. This unique arrangement of nitrogen atoms and the acidic moiety imparts specific chemical and physical properties that are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 174.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 174.0429 g/mol | PubChem[1] |
| Predicted XlogP | 0.6 | PubChem[1] |
| Predicted pKa | 3.5 (acidic) | Chemicalize |
Synthesis and Purification
General Synthetic Workflow
A plausible synthetic route involves the condensation of a suitably substituted aminopyridine with a three-carbon building block to form the second pyridine ring, followed by the introduction and subsequent hydrolysis of a precursor to the carboxylic acid group.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Conceptual Approach
-
Ring Formation: A substituted 4-aminopyridine can be reacted with a suitable α,β-unsaturated carbonyl compound or its equivalent in a cyclocondensation reaction, such as the Friedländer annulation, to construct the 1,6-naphthyridine scaffold.
-
Introduction of the Carboxylic Acid Precursor: The substituent at the 3-position of the newly formed ring would ideally be a group that can be readily converted to a carboxylic acid, such as a nitrile or an ester.
-
Hydrolysis: The nitrile or ester functionality is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure compound.
Spectroscopic Characterization
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 9.3 - 9.5 | 150 - 155 |
| 4 | 8.8 - 9.0 | 140 - 145 |
| 5 | 9.1 - 9.3 | 155 - 160 |
| 7 | 8.0 - 8.2 | 120 - 125 |
| 8 | 8.9 - 9.1 | 135 - 140 |
| C3-COOH | - | 165 - 170 |
| COOH | 12.0 - 13.0 | - |
Note: These are predicted values and may vary from experimental data. The proton of the carboxylic acid is expected to be a broad singlet.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and carbon monoxide (M-28) from the acylium ion.[2]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 175.0502 |
| [M+Na]⁺ | 197.0321 |
| [M-H]⁻ | 173.0356 |
Source: PubChem[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass measurement.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting daughter ions to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the characteristic absorptions of the carboxylic acid group and the aromatic rings are of primary interest.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |
| C=N and C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| O-H bend (carboxylic acid) | 950 - 910 | Medium, Broad |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is soluble in a volatile solvent.
-
Analysis: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
X-ray Crystallography
The unequivocal determination of the three-dimensional structure of this compound can be achieved through single-crystal X-ray diffraction analysis. This technique provides precise bond lengths, bond angles, and information about the crystal packing.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain the final crystallographic information.
Biological Activity and Signaling Pathways
Derivatives of the 1,6-naphthyridine scaffold have shown a wide range of biological activities, including anticancer and kinase inhibitory properties.[3][4] These compounds often exert their effects by interacting with specific biological targets within cellular signaling pathways.
Kinase Inhibition
Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For example, derivatives of 1,6-naphthyridine have been investigated as inhibitors of c-Met kinase and cyclin-dependent kinase 5 (CDK5).[4][5]
Caption: Simplified diagram of kinase inhibition by a 1,6-naphthyridine derivative.
The development of this compound and its analogues as targeted therapies requires a thorough understanding of their interactions with specific kinases and the downstream effects on cellular signaling. This knowledge is crucial for optimizing their efficacy and selectivity as potential drug candidates.
Conclusion
The structural elucidation of this compound is a critical step in harnessing its potential for drug development. This technical guide has provided a comprehensive overview of the necessary synthetic and analytical methodologies. By employing the detailed experimental protocols for NMR, MS, and IR spectroscopy, researchers can confidently characterize this molecule. Further investigation into its biological activities and mechanism of action, particularly in the context of kinase inhibition, will be essential for its advancement as a therapeutic agent.
References
- 1. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1,6-Naphthyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Naphthyridine-3-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the known spectroscopic characteristics of the 1,6-naphthyridine core and the typical influence of a carboxylic acid substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of the parent 1,6-naphthyridine molecule and established spectroscopic principles for carboxylic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.5 | s | - |
| H-4 | ~8.8 | d | ~8.5 |
| H-5 | ~9.2 | d | ~4.5 |
| H-7 | ~8.0 | d | ~6.0 |
| H-8 | ~7.8 | dd | ~8.5, 4.5 |
| COOH | >12.0 | br s | - |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-4a | ~138 |
| C-5 | ~152 |
| C-7 | ~124 |
| C-8 | ~137 |
| C-8a | ~148 |
| COOH | ~168 |
Predicted in DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=N & C=C (Aromatic) | 1620 - 1450 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Electron Ionization (EI) | 174 | 129 ([M-COOH]⁺), 102 |
| Electrospray Ionization (ESI) | 175 | 130 ([M+H-COOH]⁺) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample would be placed directly onto the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra would be acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. For electron ionization (EI), a solid probe would be used on a magnetic sector mass spectrometer.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
The Rising Therapeutic Potential of 1,6-Naphthyridine-3-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. In particular, the incorporation of a carboxylic acid at the 3-position has yielded a class of compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,6-Naphthyridine-3-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzo[b][1][2]naphthyridine-4-carboxamide derivative | P388 leukemia | <0.01 | [3] |
| Benzo[b][1][2]naphthyridin-(5H)-one carboxamide derivative | P388 leukemia | <0.01 | |
| 2-(4-fluorophenyl) derivative | Lewis lung carcinoma (LLTC) | <0.01 | |
| 2-cyanopyridinyl-1,6-naphthyridine 16a | HIV-1 RT | 0.222 | [4] |
| 2-cyanopyridinyl-1,6-naphthyridine 16b | HIV-1 RT | 0.218 | [4] |
| cyanovinyl-substituted 1,6-naphthyridine 19a | HIV-1 RT | 0.175 | [4] |
| 1,7-naphthyridine derivative 17a | MOLT-3 (leukemia) | 9.1 ± 2.0 | [4] |
| 1,7-naphthyridine derivative 17a | HeLa (cervical) | 13.2 ± 0.7 | [4] |
| 1,7-naphthythyridine derivative 17a | HL-60 (leukemia) | 8.9 ± 2.2 | [4] |
| Naphthyridine derivative 16 | HeLa (cervical) | 0.7 | [5] |
| Naphthyridine derivative 16 | HL-60 (leukemia) | 0.1 | [5] |
| Naphthyridine derivative 16 | PC-3 (prostate) | 5.1 | [5] |
| Aaptamine derivative 25 | HL-60 (leukemia) | 0.03 - 8.5 | [1] |
| Aaptamine derivative 25 | K562 (erythroleukemia) | 0.03 - 8.5 | [1] |
| Aaptamine derivative 25 | MCF-7 (breast) | 0.03 - 8.5 | [1] |
| Aaptamine derivative 25 | KB (epidermoid carcinoma) | 0.03 - 8.5 | [1] |
| Aaptamine derivative 25 | HepG2 (hepatocellular) | 0.03 - 8.5 | [1] |
| Aaptamine derivative 25 | HT-29 (colon) | 0.03 - 8.5 | [1] |
| 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine 24 | Adult T-cell leukemia | 0.29 | [1] |
Kinase Inhibition: A Promising Avenue for Targeted Therapy
A significant area of investigation for 1,6-naphthyridine derivatives is their activity as kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers and other diseases, making them attractive therapeutic targets.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
FGFR4 is a receptor tyrosine kinase that, when dysregulated, can drive the progression of various cancers, particularly hepatocellular carcinoma. Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[6]
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
CDK5 is another kinase implicated in various diseases, including neurodegenerative disorders and kidney disease. Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, offering a potential therapeutic strategy for these conditions.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzo[h][1][2]naphthyridine derivative 5 | Mycobacterium tuberculosis | 12.5 | [7] |
| Benzo[h][1][2]naphthyridine derivative 6 | Mycobacterium tuberculosis | 15.6 | [7] |
| Benzo[h][1][2]naphthyridine derivative 7 | Mycobacterium tuberculosis | 12.5 | [7] |
| Benzo[h][1][2]naphthyridine derivative 9 | Mycobacterium tuberculosis | 15.6 | [7] |
| Benzo[h][1][2]naphthyridine derivative 10 | Mycobacterium tuberculosis | 12.5 | [7] |
| Benzo[h][1][2]naphthyridine derivative 11 | Mycobacterium tuberculosis | 12.5 | [7] |
| Benzo[h][1][2]naphthyridine derivative 13 | Mycobacterium tuberculosis | 15.6 | [7] |
| 1,8-Naphthyridine-3-carbonitrile ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |
| 1,8-Naphthyridine-3-carbonitrile ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of substituted 1,6-naphthyridines involves a one-pot multicomponent reaction. For example, the reaction of benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at ambient temperature, utilizing a recyclable catalyst like SiO2/Fe3O4@MWCNTs, can produce the desired compounds in high yields.[9] Another approach involves the cyclization of 4-(arylamino)nicotinonitriles mediated by acids like CF3SO3H or H2SO4.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.[10]
-
Compound Treatment: Serial dilutions of the 1,6-naphthyridine derivatives are prepared in the culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[10]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the 1,6-naphthyridine derivative are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Drug Discovery and Development Workflow
The path from initial discovery to a potential clinical candidate is a multi-step process.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1,6-Naphthyridine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of 1,6-naphthyridine, including those containing a 3-carboxylic acid moiety, have been investigated for their potential to modulate the activity of various key biological targets implicated in a range of diseases, from cancer to viral infections and neurological disorders. This technical guide provides an in-depth overview of the core therapeutic targets of 1,6-naphthyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
Key Therapeutic Targets and Quantitative Data
Derivatives of the 1,6-naphthyridine core have shown inhibitory activity against several important enzymes, including protein kinases and viral enzymes. The following tables summarize the available quantitative data for the most promising targets.
| Target Enzyme | Compound Class | Representative Compound | IC50 (nM) | Target Disease Area |
| FGFR4 | 1,6-Naphthyridin-2(1H)-one | A34 | - | Hepatocellular Carcinoma |
| 1,6-Naphthyridine-2-one | 19g | - | Colorectal Cancer | |
| CDK5 | Substituted 1,6-Naphthyridine | - | - | Kidney Diseases |
| HIV-1 Integrase | 8-Hydroxy-[1]-naphthyridine | Naphthyridine 7 | 10 | HIV/AIDS |
Note: Specific IC50 values for some compounds are not publicly available in the cited literature but their potent inhibitory activity is highlighted.
Fibroblast Growth Factor Receptor 4 (FGFR4)
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[2][3] The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, migration, and survival.[2] Consequently, FGFR4 has emerged as a promising therapeutic target for cancer therapy.
FGFR4 Signaling Pathway
Activation of FGFR4 by its ligand, such as FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis.[4]
Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a common method for assessing the inhibitory activity of compounds against FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate.
-
Prepare a master mix containing the FGFR4 enzyme and the peptide substrate in kinase buffer.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR4.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cyclin-Dependent Kinase 5 (CDK5)
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, with its activity being most prominent in post-mitotic neurons.[5] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and, more recently, in non-neuronal pathologies such as kidney diseases.[4][6] A series of novel substituted 1,6-naphthyridines have been identified as CDK5 inhibitors, presenting a potential therapeutic avenue for treating cystic kidney diseases.[4][6]
CDK5 Signaling Pathway
CDK5 is activated by binding to its regulatory partners, p35 or p39. The active CDK5/p35 complex phosphorylates a multitude of downstream substrates involved in neuronal development, synaptic plasticity, and other cellular processes. Aberrant cleavage of p35 to p25 leads to a hyperactive and mislocalized CDK5/p25 complex, which is associated with pathological conditions.
Experimental Protocol: In Vitro CDK5 Kinase Assay
This protocol describes a general method for measuring the inhibitory effect of compounds on CDK5 activity.
Materials:
-
Recombinant active CDK5/p25 enzyme complex
-
Histone H1 as a substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or non-radiolabeled for luminescence-based assays)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO
-
For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution
-
For luminescence assay: ADP-Glo™ Kinase Assay Kit (Promega)
-
Scintillation counter or plate reader
Procedure (Radiometric Assay):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, diluted CDK5/p25 enzyme, Histone H1 substrate, and the test compound or DMSO control.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of CDK5 activity for each compound concentration and calculate the IC50 value.
HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[7] Inhibition of this enzyme is a validated strategy for the treatment of HIV infection. A notable class of HIV-1 integrase inhibitors is based on the 8-hydroxy-[1]-naphthyridine-7-carboxamide scaffold.[8]
HIV-1 Integrase Strand Transfer Inhibition
The mechanism of action of these 1,6-naphthyridine derivatives involves the specific inhibition of the strand transfer step of the integration process. They do not significantly inhibit the earlier 3'-processing step.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol outlines a method to measure the inhibition of the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant full-length HIV-1 integrase
-
Donor DNA (DS DNA): A biotin-labeled double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).
-
Target DNA (TS DNA): A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)
-
Test compounds (8-hydroxy-[1]-naphthyridine derivatives) dissolved in DMSO
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance
Procedure:
-
Plate Preparation:
-
Coat a streptavidin-coated microplate with the biotin-labeled donor DNA.
-
Wash the plate to remove unbound DNA.
-
Block the plate to prevent non-specific binding.
-
-
Enzyme and Inhibitor Incubation:
-
Add HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the test compounds or DMSO control and incubate.
-
-
Strand Transfer Reaction:
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the anti-digoxigenin-HRP antibody and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of the strand transfer reaction for each compound concentration and determine the IC50 value.
Conclusion
The 1,6-naphthyridine-3-carboxylic acid scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. The identified targets—FGFR4, CDK5, and HIV-1 integrase—are all clinically relevant, and the potent and selective inhibition demonstrated by 1,6-naphthyridine-based compounds underscores their potential as drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of new drugs based on this promising chemical scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(1-H or 1-alkyl-5-oxopyrrolidin-3-yl)-8-hydroxy-[1,6]-naphthyridine-7-carboxamide inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
The 1,6-Naphthyridine-3-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
The 1,6-naphthyridine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the 1,6-naphthyridine-3-carboxylic acid core, a key pharmacophore in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scaffold's synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Introduction
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. The 1,6-naphthyridine isomer has emerged as a versatile scaffold for designing molecules with a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory activities.[1][2] The incorporation of a carboxylic acid group at the 3-position is a common strategy to enhance the drug-like properties of the molecule, including its solubility and ability to interact with biological targets.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic strategies. A common approach involves the construction of the bicyclic ring system from substituted pyridine precursors.
General Experimental Protocol for Synthesis
A representative synthetic route to the this compound scaffold involves a multi-step process starting from readily available pyridine derivatives. The following is a generalized experimental protocol based on common synthetic strategies.[3][4][5][6]
Step 1: Synthesis of a Substituted 4-aminonicotinic acid derivative This step often involves the functionalization of a pyridine ring to introduce the necessary amine and carboxylic acid precursor groups.
Step 2: Cyclization to form the 1,6-naphthyridine ring The substituted 4-aminonicotinic acid derivative is then reacted with a suitable partner to form the second ring of the naphthyridine core. A common method is the condensation with a malonic ester derivative, followed by cyclization.[5]
Step 3: Saponification to the Carboxylic Acid The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., treatment with NaOH or LiOH).
A generalized workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Medicinal Chemistry Applications
The this compound scaffold has been extensively explored in various therapeutic areas.
Antibacterial Activity
Derivatives of the this compound scaffold have shown promising antibacterial activity, often by targeting bacterial DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The activity of these compounds is often compared to established quinolone antibiotics like ciprofloxacin.
| Compound ID | R Group at C-7 | Target Organism | MIC (µg/mL) | Reference |
| 3d | piperidinyl | Gram-positive bacteria | Similar to ciprofloxacin | [7] |
| 3c | tetrahydroisoquinolinyl | Gram-positive bacteria | Similar to ciprofloxacin | [7] |
MIC: Minimum Inhibitory Concentration
The mechanism of action of these antibacterial agents involves the inhibition of DNA gyrase, a type II topoisomerase. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Anticancer Activity
A significant area of research for 1,6-naphthyridine derivatives is in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][12]
Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes.
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Aberrant CDK5 activity is linked to the progression of several diseases, including neurodegenerative disorders and cancer. Substituted 1,6-naphthyridines have been developed as CDK5 inhibitors.[12]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. 1H-imidazo[4,5-h][10][12]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[1][13]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases is implicated in oncogenesis in various tumor types. Novel 1,5- and 1,7-naphthyridine derivatives have shown potent inhibition of the FGFR kinase family.[14] While not strictly 1,6-naphthyridines, this highlights the broader potential of the naphthyridine scaffold in targeting this kinase family.
The table below summarizes the anticancer activity of selected 1,6-naphthyridine derivatives.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 | Reference |
| 1H-imidazo[4,5-h][10][12]naphthyridin-2(3H)-one | c-Met | BaF3-TPR-Met | 2.6 µM | [1] |
| Substituted 1,6-naphthyridines | CDK5 | Not specified | Not specified | [12] |
IC50: Half-maximal inhibitory concentration
The inhibition of receptor tyrosine kinases like c-Met by 1,6-naphthyridine derivatives can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1,6-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,6-Naphthyridine-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its predicted physicochemical properties, the factors influencing its solubility and stability, and detailed experimental protocols for their determination. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively handle and characterize this compound in a laboratory setting.
Physicochemical Properties
While specific experimental data for this compound is scarce, its structure allows for the prediction of key physicochemical properties. These properties are crucial for understanding its behavior in various solvents and under different environmental conditions.
| Property | Predicted Value/Characteristic | Source/Method |
| Molecular Formula | C₉H₆N₂O₂ | - |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Appearance | Expected to be a solid | General property of similar small organic molecules |
| pKa (acidic) | Estimated in the range of 3-5 | Based on the carboxylic acid group |
| pKa (basic) | Estimated in the range of 2-4 | Based on the naphthyridine nitrogen atoms |
| LogP | Predicted to be low | The presence of polar functional groups (carboxylic acid and nitrogen atoms) suggests higher hydrophilicity. |
| Melting Point | Not available | - |
| Storage Temperature | 0-8°C | [Chem-Impex] |
Note: The predicted values should be confirmed by experimental analysis.
Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the medium due to its amphoteric nature, possessing both a weakly acidic carboxylic acid group and weakly basic nitrogen atoms on the naphthyridine ring.
-
Aqueous Solubility: The intrinsic aqueous solubility is likely to be low.
-
pH-Dependent Solubility:
-
In acidic solutions (low pH) , the nitrogen atoms of the naphthyridine ring will become protonated, forming a cationic species. This is expected to significantly increase its solubility in aqueous media.
-
In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated, forming an anionic carboxylate. This will also lead to an increase in aqueous solubility.
-
A U-shaped solubility profile is anticipated, with the lowest solubility occurring at its isoelectric point.
-
-
Solubility in Organic Solvents: It is expected to have moderate solubility in polar organic solvents such as DMSO, DMF, and methanol. Solubility in non-polar solvents like hexane and toluene is likely to be very low.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways should be investigated under various stress conditions.
-
Solid-State Stability: As a solid, the compound is likely to be relatively stable under normal storage conditions (cool and dry).
-
Solution Stability:
-
pH: The stability in solution is expected to be pH-dependent. Extreme pH values (both highly acidic and highly basic) may lead to hydrolysis or other degradation reactions.
-
Oxidation: The naphthyridine ring system could be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and air.
-
Photostability: Compounds with aromatic heterocyclic rings can be sensitive to light. Photostability studies are essential to determine if the compound degrades upon exposure to UV or visible light.
-
Thermal Stability: The compound's stability at different temperatures should be evaluated to determine appropriate storage and handling conditions.
-
Experimental Protocols
To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.
The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. HPLC is the most common technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
-
Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with H₂O₂.
-
Thermal Stress: Heat the solid and a solution of the compound.
-
Photostability: Expose the solid and a solution to UV and visible light.
-
-
Chromatographic Separation: Develop an HPLC method (optimizing column, mobile phase, gradient, and detector wavelength) that can resolve the parent peak from all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Logical Relationship for Stability-Indicating Method Development
Caption: Process for developing a stability-indicating HPLC method.
Once a stability-indicating method is in place, a formal stability study can be conducted according to ICH guidelines.
Protocol: ICH Stability Study
-
Batch Selection: Use at least one batch of this compound.
-
Container Closure System: Store the compound in a container closure system that simulates the proposed packaging.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant parameters using the validated stability-indicating method.
Signaling Pathway for Stability Study Logic
Caption: Logic for conducting an ICH-compliant stability study.
Conclusion
References
A Technical Guide to the Advancing Landscape of 1,6-Naphthyridine-3-carboxylic Acid Research
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides an in-depth review of the research surrounding 1,6-naphthyridine-3-carboxylic acid and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.
Synthetic Strategies for the 1,6-Naphthyridine Core
The construction of the 1,6-naphthyridine nucleus is a key step in accessing its derivatives. Various synthetic methodologies have been developed, often involving multi-component reactions or cyclization strategies.
General Synthetic Workflow
A common approach to synthesizing substituted 1,6-naphthyridines involves a one-pot, three-component reaction. This method offers advantages such as operational simplicity, short reaction times, and high yields.
Detailed Experimental Protocol: One-Pot Synthesis of Benzo[f][1][2]naphthyridine Derivatives[3]
This protocol outlines a general procedure for the synthesis of 5-chloro-4-phenyl benzo[f][1][2]naphthyridine-2-amino-3-carbonitrile derivatives.
Materials:
-
2-Chloroquinoline-4-amines
-
Substituted aromatic aldehydes
-
Malononitrile
-
Ethanol
Procedure:
-
A mixture of 2-chloroquinoline-4-amine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (15 mL).
-
The reaction mixture is refluxed for a specified time, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-chloro-4-phenyl benzo[f][1][2]naphthyridine-2-amino-3-carbonitrile derivatives.[3]
Biological Activities of 1,6-Naphthyridine Derivatives
Derivatives of 1,6-naphthyridine exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
A significant body of research has focused on the potential of 1,6-naphthyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine-2-one derivatives | HCT116 (Colorectal) | Data not specified | [1] |
| 1,6-Naphthyridin-2(1H)-one derivatives | FGFR4-dependent HCC | Data not specified | [4][5] |
| 1,6-Naphthyridine scaffold | MET Kinase | 9.8 | [6] |
| 1,6-Naphthyridine scaffold | VEGFR-2 | 68 | [6] |
| Aaptamine derivatives | Various cancer cell lines | 0.03 - 8.5 | [7] |
| 1,8-Naphthyridine-3-carboxamide derivatives | MCF7 (Breast) | 1.47 - 7.89 | [8] |
| 1,8-Naphthyridine-3-carboxamide derivatives | HBL-100 (Breast) | 1.37 | [9] |
| 1,8-Naphthyridine-3-carboxamide derivatives | KB (Oral) | 3.7 | [9] |
| 1,8-Naphthyridine-3-carboxamide derivatives | SW-620 (Colon) | 3.0 | [9] |
| Naphthyridine derivatives | HeLa (Cervical) | 0.7 - 172.8 | [10] |
| Naphthyridine derivatives | HL-60 (Leukemia) | 0.1 - 102.9 | [10] |
| Naphthyridine derivatives | PC-3 (Prostate) | 2.7 - 124.6 | [10] |
Mechanism of Action in Cancer
Several 1,6-naphthyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. A notable target is the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is often aberrantly activated in cancers like hepatocellular carcinoma and colorectal cancer.
Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[1] These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, thereby impeding cancer cell proliferation and survival.[1] Another important target is the c-Met kinase, with some 1,6-naphthyridine derivatives acting as inhibitors.[6][11]
Antimicrobial Activity
The 1,6-naphthyridine core is also a promising scaffold for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria.
Quantitative Data on Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids | Gram-positive bacteria | Comparable to ciprofloxacin | [2] |
| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | 6.25 - ≥50 | [12] |
| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03 - 8 | [13] |
| Naphthalimide–thiourea derivatives | Multidrug-resistant S. aureus | 0.06 - 4 | [13] |
| Naphthalimide–thiourea derivatives | Mycobacterium tuberculosis | 2 - 64 | [13] |
Mechanism of Action in Bacteria
While the exact mechanisms for many 1,6-naphthyridine derivatives are still under investigation, the related 1,8-naphthyridine class, particularly the quinolone antibiotics like nalidixic acid, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[14][15] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. It is plausible that some 1,6-naphthyridine derivatives share a similar mechanism of action.
Conclusion and Future Directions
The research into this compound and its derivatives has revealed a class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the 1,6-naphthyridine scaffold allows for the generation of diverse chemical libraries for biological screening.
Future research should focus on:
-
Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the biological activities of these compounds, especially for their antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for the rational design of more potent and selective derivatives.
-
Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to assess their drug-likeness.
-
In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
The continued exploration of the this compound scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 1,6-Naphthyridine-3-carboxylic Acid
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 1,6-Naphthyridine-3-carboxylic acid. This document provides a summary of its identifiers, available physicochemical data, and insights into its potential mechanism of action based on related compounds.
Chemical Identifiers and Properties
This compound is a heterocyclic compound with a core structure composed of two fused pyridine rings. A comprehensive list of its chemical identifiers is provided below.
| Identifier | Value | Reference |
| CAS Number | 1017793-59-7 | [1] |
| Molecular Formula | C9H6N2O2 | [2] |
| IUPAC Name | This compound | |
| SMILES | C1=CN=CC2=CC(=CN=C21)C(=O)O | [2] |
| InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13) | [2] |
| InChIKey | DTQIBVJDCJZFTK-UHFFFAOYSA-N | [2] |
| Molecular Weight | 174.16 g/mol | |
| Monoisotopic Mass | 174.04292 Da | [2] |
Physicochemical Data
Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, data for structurally related compounds can provide valuable insights.
| Property | Value | Notes |
| Melting Point | 267-269°C | Data for the related compound, 2-Methyl-1,6-naphthyridine-3-carboxylic acid.[3] |
| pKa | Not available | |
| Solubility | Not available | |
| XlogP (predicted) | 0.6 | [2] |
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, the broader class of naphthyridine derivatives is known for a range of biological activities, including antimicrobial and anticancer properties. A significant mechanism of action for many quinolone and naphthyridone antibiotics is the inhibition of bacterial DNA gyrase.[4][5][6] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
The following diagram illustrates the proposed mechanism of action, where a naphthyridine compound inhibits DNA gyrase, thereby disrupting the DNA replication process.
Caption: Inhibition of bacterial DNA replication by a naphthyridine derivative.
Experimental Protocols
The following diagram outlines a generalized workflow for the synthesis and evaluation of novel naphthyridine derivatives as potential antibacterial agents.
Caption: General workflow for the development of naphthyridine-based antibacterial agents.
References
- 1. This compound | 1017793-59-7 [chemicalbook.com]
- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of Substituted 1,6-Naphthyridine-3-Carboxylic Acids
Introduction
The 1,6-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of 1,6-naphthyridine, particularly those bearing a carboxylic acid group at the 3-position, are of significant interest to researchers and drug development professionals. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, antitumor, and kinase inhibiting agents.[2][3][4][5] For instance, certain benzo[b][3][6]naphthyridone derivatives serve as intermediates for p38 MAP kinase inhibitors, and others have shown potent cytotoxic effects against various cancer cell lines.[5][7]
The synthesis of these complex molecules can be achieved through various strategies, including multicomponent reactions, intramolecular cyclizations, and classical named reactions adapted for this heterocyclic system. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. These notes provide an overview of key synthetic protocols, quantitative data on achievable yields, and visual workflows to guide researchers in the efficient synthesis of substituted 1,6-naphthyridine-3-carboxylic acids and their derivatives.
Biological Significance and Signaling Pathways
Substituted 1,6-naphthyridines exert their biological effects through various mechanisms. A notable target is the p38 mitogen-activated protein (MAP) kinase pathway, which is involved in cellular responses to stress and inflammation. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.[5] Additionally, some 1,6-naphthyridine analogues have been shown to significantly reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, highlighting their anti-inflammatory potential.[3][4]
Caption: Inhibition of the p38 MAP kinase pathway by 1,6-naphthyridine derivatives.
Data Presentation
The following tables summarize yields for various substituted 1,6-naphthyridine derivatives synthesized through different methodologies.
Table 1: One-Pot Multicomponent Synthesis of Chromeno[4,3-h][3][6]naphthyridine Derivatives. [8]
| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |
| 4b | 4-chlorophenyl | 80% | 153-155 |
| 4f | 4-methoxyphenyl | 90% | 171-173 |
| 4g | 4-hydroxyphenyl | 95% | 156-158 |
Table 2: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Intramolecular Cycloaromatisation. [1]
| Starting Material | Product | Yield (%) |
| 4-(phenylamino)nicotinonitrile | Benzo[b][3][6]naphthyridin-4-amine | 95% |
| 4-(naphthalen-1-ylamino)nicotinonitrile | Naphtho[1',2':5,6]pyrido[4,3-b][3][6]naphthyridin-4-amine | 88% |
| 4-((3,4-dihydronaphthalen-1-yl)amino)nicotinonitrile | 8,9-Dihydrobenzo[f]benzo[b][3][6]naphthyridin-4-amine | 92% |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below.
Protocol 1: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines[6]
This protocol describes a highly efficient, one-pot synthesis utilizing a recyclable magnetic nanocatalyst. The reaction proceeds quickly at room temperature.
Materials:
-
Aromatic benzaldehyde derivative (1 mmol)
-
Malononitrile (2 mmol)
-
1-Naphthylamine (1 mmol)
-
SiO2/Fe3O4@MWCNTs catalyst (0.03 g)
-
Water (5 mL)
-
Ethanol
Procedure:
-
A mixture of the benzaldehyde derivative (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO2/Fe3O4@MWCNTs catalyst (0.03 g) is stirred in water (5 mL).
-
The reaction mixture is stirred at room temperature for the time specified for the particular derivative (typically short reaction times are observed).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated from the reaction mixture using an external magnet.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from hot ethanol to yield the pure 1,6-naphthyridine derivative.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[8]
Caption: Workflow for one-pot multicomponent synthesis of 1,6-naphthyridines.
Protocol 2: Gould-Jacobs Reaction for Naphthyridine Synthesis
The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline and naphthyridine systems.[9][10] It involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.
Step A: Condensation
-
A mixture of a 4-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) is heated at 100-120°C for 1-2 hours.
-
The ethanol formed during the reaction is removed by distillation.
-
The resulting intermediate, a diethyl anilinomethylenemalonate derivative, is allowed to cool. Often, this intermediate can be used in the next step without further purification.
Step B: Thermal Cyclization
-
The intermediate from Step A is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to approximately 250°C under a nitrogen atmosphere.[11]
-
The reaction is maintained at this temperature for 15-30 minutes until the cyclization is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.
-
The solid is collected by filtration, washed with petroleum ether, and dried to yield the ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate.
Step C: Hydrolysis to Carboxylic Acid
-
The ester from Step B is suspended in a 10% aqueous sodium hydroxide solution.
-
The mixture is heated at reflux for 1-2 hours until the hydrolysis is complete.
-
The solution is cooled and then acidified to a pH of ~2 with concentrated hydrochloric acid.[12]
-
The precipitated solid, the desired 1,6-naphthyridine-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid[12]
This protocol provides a specific example leading directly to a substituted 1,6-naphthyridine-4-carboxylic acid.
Materials:
-
2-(4-bromophenyl)-2-oxoethyl acetate (8.16 mmol)
-
Potassium hydroxide (KOH) solution
-
Ethanol
-
2.0 M aqueous HCl solution
Procedure:
-
A solution of 2-(4-bromophenyl)-2-oxoethyl acetate (2.09 g, 8.16 mmol) in ethanol is prepared.
-
A 10.0 mL solution of KOH is heated to 100°C.
-
The ethanolic solution of the acetate is added dropwise to the hot KOH solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 100°C for 5 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is diluted with water and acidified with a 2.0 M aqueous HCl solution to a pH of ~2.0.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to obtain 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid. (Yield: 78.2%).[12]
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. scispace.com [scispace.com]
One-Pot Synthesis of 1,6-Naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is of significant interest to the drug discovery and development community. One-pot syntheses, in which multiple reaction steps are carried out in a single reaction vessel, offer numerous advantages over traditional multi-step approaches, including reduced reaction times, higher yields, and simplified purification procedures.[1][3] This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1,6-naphthyridine derivatives, targeting researchers and professionals in the field of drug development.
Applications of 1,6-Naphthyridine Derivatives
Derivatives of the 1,6-naphthyridine core are integral to a variety of biologically active molecules.[4] Their diverse pharmacological profiles have led to their investigation as potential therapeutic agents for a range of diseases. Notably, some have demonstrated potent cytotoxic effects against various cancer cell lines, while others have shown promise as inhibitors of key enzymes implicated in disease pathways.[2] The continued exploration of this scaffold holds potential for the discovery of novel drug candidates.
Methodologies for One-Pot Synthesis
Several effective one-pot methodologies have been developed for the synthesis of 1,6-naphthyridine derivatives. These approaches often involve multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. A prominent strategy is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive methylene group.[5][6]
Experimental Protocols
Protocol 1: Three-Component Synthesis of Fused[7][8]Naphthyridine Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of 5-chloro-4-phenyl-benzo[f][7][8]naphthyridine-2-amino-3-carbonitrile derivatives.[7]
Materials:
-
2-Chloroquinoline-4-amines
-
Substituted aromatic aldehydes
-
Malononitrile
-
Ethanol
-
Triethylamine or Potassium Carbonate (for optimization)
-
Acetonitrile (for optimization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add equimolar quantities of the corresponding 2-chloroquinoline-4-amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add ethanol as the reaction solvent.
-
The reaction can be optimized by testing different bases and solvents. For example, triethylamine can be used as a catalyst in acetonitrile at 80°C, or potassium carbonate in acetonitrile at 120°C.[7]
-
Stir the reaction mixture at reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 8 hours), cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Multicomponent Synthesis using a Recyclable Catalyst
This protocol describes an environmentally friendly, one-pot synthesis of substituted 1,6-naphthyridine derivatives using a recyclable SiO2/Fe3O4@MWCNTs catalyst in an aqueous medium.[1][3]
Materials:
-
Substituted benzaldehydes
-
Malononitrile
-
1-Naphthylamine
-
SiO2/Fe3O4@MWCNTs nanocatalyst
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
External magnet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the SiO2/Fe3O4@MWCNTs nanocatalyst (0.02 g) in water.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.
-
Once the reaction is complete, the solid product is separated from the reaction mixture.
-
The nanocatalyst can be recovered from the reaction mixture using an external magnet.[3] The catalyst should be washed with ethanol three times and air-dried for 24 hours at room temperature before reuse.[3]
-
The crude product is purified by recrystallization from hot ethanol.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 1,6-naphthyridine derivatives using the described one-pot methods.
| Entry | Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile (2 equiv.) | 1-Naphthylamine | SiO2/Fe3O4@MWCNTs / H2O | RT | - | High | [1][3] |
| 2 | 4-Nitrobenzaldehyde | Malononitrile (2 equiv.) | 1-Naphthylamine | SiO2/Fe3O4@MWCNTs / H2O | RT | - | 75 | [3] |
| 3 | Aromatic Aldehyde | Malononitrile | 2-Chloroquinoline-4-amine | Triethylamine / Acetonitrile | 80 | 8 | 56 | [7] |
| 4 | Aromatic Aldehyde | Malononitrile | 2-Chloroquinoline-4-amine | K2CO3 / Acetonitrile | 120 | 8 | 60 | [7] |
Visualizations
Caption: General workflow for the one-pot synthesis of 1,6-naphthyridine derivatives.
Caption: Simplified mechanism of the Friedländer annulation for 1,6-naphthyridine synthesis.
References
Application Notes and Protocols for the Synthesis of 1,6-Naphthyridines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and antiviral activities.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of substituted 1,6-naphthyridines, enabling the introduction of diverse aryl and heteroaryl moieties. This methodology is crucial in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
This document provides detailed application notes and experimental protocols for the synthesis of 1,6-naphthyridine derivatives using the Suzuki coupling reaction, based on established literature procedures.
I. Overview of the Suzuki Coupling in 1,6-Naphthyridine Synthesis
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[3] In the context of 1,6-naphthyridine synthesis, this reaction is typically employed to functionalize a pre-existing halogenated or tosylated 1,6-naphthyridine core. The general transformation is depicted below:
General Reaction Scheme:
References
Application Notes and Protocols for the Purification of 1,6-Naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,6-Naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The following methods are based on established techniques for the purification of related naphthyridine derivatives and can be adapted and optimized for specific research and development needs.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active compounds. The purity of this starting material is paramount for the successful development of novel therapeutics. This document outlines common and effective purification techniques, including column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC), to obtain high-purity this compound.
Purification Techniques Overview
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture based on differential adsorption to a stationary phase.
-
Recrystallization: A powerful method for purifying solid compounds by dissolving the crude material in a suitable solvent and allowing the desired compound to crystallize, leaving impurities in the solution.[1]
-
Preparative HPLC: A high-resolution separation technique used for obtaining highly pure compounds, often employed in the final stages of purification.
Data Presentation: Comparison of Purification Techniques
The following table summarizes illustrative quantitative data for the purification of this compound using different techniques. Note: This data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Recovery (%) | Scale |
| Column Chromatography | 85 | >95 | 70-85 | mg to g |
| Recrystallization | 90 | >98 | 60-80 | g to kg |
| Preparative HPLC | 95 | >99.5 | 50-70 | µg to mg |
Experimental Protocols
Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography. The polarity of the mobile phase may need to be optimized based on Thin Layer Chromatography (TLC) analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Solvents: Ethyl acetate, Chloroform (or Dichloromethane), Methanol
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% Methanol in Chloroform).
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to pack uniformly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. For derivatives of 1,6-naphthyridine, mobile phases such as 12% ethyl acetate in chloroform or 25% ethyl acetate in chloroform have been used.[2]
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, Water, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For similar heterocyclic carboxylic acids, alcohols like methanol are often effective.[3] Common recrystallization solvents include ethanol, n-hexane/acetone, and water for polar compounds.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for achieving very high purity, especially for small-scale purifications.
Materials:
-
Crude or partially purified this compound
-
HPLC grade solvents (e.g., Acetonitrile, Water, Formic Acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separation. For acidic compounds, a mobile phase containing acetonitrile, water, and an acid modifier like formic acid is common.
-
Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure to obtain the highly purified product. For some naphthyridine derivatives, preparative HPLC has been successfully employed for purification.[2]
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
Application Notes & Protocols: Crystallization of 1,6-Naphthyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,6-Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antitumor, antiviral, and kinase inhibitors.[1][2][3] In drug development, the crystallization of active pharmaceutical ingredients (APIs) is a critical step. It serves not only as a powerful purification technique but also allows for the control of essential physicochemical properties such as polymorphism, solubility, stability, and bioavailability.[4] This document provides detailed application notes and protocols for the common crystallization methods applicable to 1,6-naphthyridine derivatives.
General Considerations for Crystallization
The successful growth of high-quality single crystals is influenced by a multitude of factors. For N-heterocyclic compounds like 1,6-naphthyridines, careful consideration of the following is crucial.
-
Purity: A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[5] Crystallization is not primarily a method for gross purification but for final polishing and obtaining the desired solid form.
-
Solvent Selection: The choice of solvent is paramount.[5] An ideal solvent should exhibit moderate solubility for the compound, meaning the compound is soluble in the hot solvent but has limited solubility when cold.[6] Solvents capable of hydrogen bonding can either help or hinder crystallization depending on the specific molecular structure.[5][7] For N-heterocycles, solvents like ethanol, acetone, acetonitrile, ethyl acetate, and toluene are often employed.[8][9]
-
Supersaturation: Crystallization occurs from a supersaturated solution. This state can be achieved by cooling a saturated solution, slowly evaporating the solvent, or adding an anti-solvent.[4][10] The rate at which supersaturation is achieved is critical; slow processes generally yield higher quality crystals.[5]
-
Nucleation and Growth: Crystallization is a two-step process involving nucleation (the initial formation of stable nuclei) and subsequent crystal growth.[4] Controlling the number of nucleation sites is important; too many sites can lead to a large number of small crystals instead of a few large ones.[7]
Crystallization Method Selection
Choosing the appropriate crystallization method is often an empirical process. The following workflow provides a general strategy for selecting a suitable technique for a new 1,6-naphthyridine compound.
Caption: General workflow for selecting a crystallization method.
Experimental Protocols
The following sections detail the protocols for the most common and effective crystallization techniques for small organic molecules like 1,6-naphthyridines.
Method A: Slow Evaporation
-
Principle: This is the simplest technique, where the solvent is slowly allowed to evaporate from a near-saturated solution. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystallization.[5][10]
-
Application: This method is ideal when a single solvent with moderate volatility and moderate solubility for the compound is identified. It is less suitable for highly volatile solvents, which tend to evaporate too quickly and yield poor-quality crystals or amorphous powder.[5]
Caption: Workflow for the Slow Evaporation crystallization method.
Protocol:
-
Dissolve the 1,6-naphthyridine compound in a suitable solvent (see Table 1) at room temperature until the solution is nearly saturated. A good starting concentration is often similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[5]
-
Filter the solution through a small plug of cotton or a syringe filter into a clean, narrow container such as a test tube or an NMR tube. This removes any particulate matter that could act as unwanted nucleation sites.[11]
-
Cover the opening of the container with parafilm. Using a needle, carefully pierce a few small holes in the parafilm to allow for slow evaporation.[11] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the container in a quiet, vibration-free location (e.g., a drawer or a protected corner of a fume hood).
-
Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for crystal growth without agitating the container.[7]
Method B: Vapor Diffusion
-
Principle: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "bad" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[12] Vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10]
-
Application: This is one of the most successful methods, especially when only small amounts (milligrams) of the compound are available.[5] It allows for very slow and controlled changes in solvent composition, favoring the growth of high-quality crystals.
Caption: Experimental setup for the Vapor Diffusion method.
Protocol (Hanging Drop Variation):
-
Prepare a reservoir of anti-solvent (e.g., 500-1000 µL) in a well of a 24-well crystallization plate.[13]
-
On a siliconized glass cover slip, place a small drop (2-10 µL) of the concentrated 1,6-naphthyridine solution.[13]
-
Invert the cover slip and place it over the reservoir well, sealing it with vacuum grease to create an airtight chamber.[13] The drop is now "hanging" over the anti-solvent reservoir.
-
To achieve equilibrium, water or solvent vapor will move from the drop (which has a lower concentration of the precipitant/anti-solvent) to the reservoir.[13] This process slowly increases the concentration of the compound in the drop, leading to crystallization.
-
Store the plate in a stable environment and monitor for crystal growth.
Method C: Slow Cooling
-
Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[14] A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, resulting in a supersaturated solution from which crystals can form.[10][15]
Protocol:
-
Add the 1,6-naphthyridine compound to a chosen solvent in a flask until a slurry is formed.
-
Heat the flask with stirring (e.g., in a water or oil bath) until all of the solid material dissolves completely. If needed, add a minimal amount of additional hot solvent to achieve full dissolution.[10]
-
Once a clear, saturated solution is obtained, remove the flask from the heat source.
-
To ensure slow cooling, place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite or sand).[7]
-
Allow the solution to cool undisturbed to room temperature over several hours or days. For compounds with high solubility even at room temperature, subsequent cooling in a refrigerator or freezer may be necessary.
Method D: Anti-Solvent Crystallization (Solvent Layering)
-
Principle: This technique relies on creating a sharp interface between a solution of the compound in a "good" solvent and a layer of a miscible "bad" solvent (anti-solvent) in which the compound is insoluble.[5][10] Slow diffusion across the interface gradually reduces the compound's solubility, inducing crystallization at the boundary.
-
Application: Useful when a suitable pair of miscible solvents (one good, one bad) is found. It is crucial to layer the solvents carefully without mixing to allow for a slow diffusion process.[5]
Protocol:
-
Dissolve the 1,6-naphthyridine compound in a minimal amount of a "good" solvent.
-
Transfer this solution to a narrow container, such as a test tube or NMR tube.
-
Choose an anti-solvent that is miscible with the first solvent. The anti-solvent is typically less dense than the compound solution.[10]
-
Very carefully and slowly, add the anti-solvent down the side of the tilted tube to form a distinct layer on top of the compound solution. A syringe or pipette can be used for this purpose.[12]
-
Seal the tube and leave it undisturbed in a vibration-free location.
-
Crystals will typically form at the interface between the two solvent layers over time.
Data Presentation: Solvents and Conditions
The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol.
Table 1: Common Solvents for Crystallization of N-Heterocyclic Compounds
| Solvent Class | Examples | Properties & Considerations |
|---|---|---|
| Alcohols | Ethanol, Methanol, Isopropanol | Protic, capable of hydrogen bonding. Good for moderately polar compounds.[9] |
| Ketones | Acetone | Polar aprotic. Good dissolving power but can be quite volatile.[5] |
| Esters | Ethyl Acetate | Moderately polar, good "good" solvent in binary systems. Often a good choice for organic complexes.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Often used as anti-solvents (diethyl ether) or as a volatile "good" solvent (THF).[1][12] |
| Aromatic | Toluene, Benzene | Nonpolar. Can promote crystal growth through π-π stacking interactions. Toluene is preferred over the more hazardous benzene.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent solvents but are highly volatile, which can lead to rapid, poor-quality crystal formation.[5] |
| Nitriles | Acetonitrile | Polar aprotic, often used in studies of polymorphic selectivity.[8][9] |
| Hydrocarbons | Hexane, Heptane, Pentane | Very nonpolar. Almost exclusively used as anti-solvents ("bad" solvents).[12] |
Table 2: Summary of Typical Crystallization Parameters
| Method | Compound Conc. | Temperature | Duration | Key Variables |
|---|---|---|---|---|
| Slow Evaporation | Near-Saturated | Constant (e.g., RT) | Days to Weeks | Solvent volatility, hole size in covering.[11] |
| Vapor Diffusion | 5-25 mg/mL | Constant (e.g., RT, 4°C) | Days to Weeks | Choice of solvent/anti-solvent pair, their relative volatility.[12] |
| Slow Cooling | Saturated at Thigh | Gradual decrease | Hours to Days | Cooling rate, initial concentration, temperature gradient.[16] |
| Anti-Solvent | Concentrated | Constant (e.g., RT) | Hours to Days | Solvent/anti-solvent miscibility and density, careful layering.[10] |
Conclusion
Crystallization of 1,6-naphthyridine compounds is an essential process for their purification and characterization in a drug development context. The methods of slow evaporation, vapor diffusion, slow cooling, and anti-solvent addition are powerful techniques to obtain high-quality crystalline material.[4] Success often depends on a systematic screening of solvents and conditions, combined with patience and careful experimental execution. The protocols and guidelines presented here provide a robust framework for researchers to develop effective crystallization strategies for this important class of heterocyclic compounds.
References
- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. syrris.com [syrris.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. bia.si [bia.si]
- 15. Sign in with subscription number [jstage.jst.go.jp]
- 16. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
Application Notes and Protocols for the Analytical Characterization of 1,6-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 1,6-Naphthyridine-3-carboxylic acid and its derivatives. The methodologies outlined are essential for identity confirmation, purity assessment, and structural elucidation, which are critical steps in drug discovery and development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives, as well as for monitoring reaction progress. A typical reverse-phase HPLC method is described below.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric acid in water. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[1]
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution of Solvent A and Solvent B. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase components or a solvent in which the compound is freely soluble, like DMSO or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample solution.
-
The retention time of the main peak is used for identification, and the peak area is used to determine the purity.
-
Data Presentation: HPLC Parameters
| Parameter | Value | Reference |
| Column | Octadecyl (C18) | [2] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) | [2] |
| Detection | UV at 239 nm | [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and confirmation of the molecular weight of this compound and its derivatives.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, but using a mobile phase compatible with MS (e.g., with formic acid instead of phosphoric acid).[1]
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for naphthyridine compounds.
-
Scan Range: A suitable mass range to include the expected molecular ion (e.g., m/z 100-500).
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimize these parameters to achieve the best signal-to-noise ratio for the analyte.
-
-
Sample Preparation: Prepare the sample as described for HPLC analysis, ensuring the concentration is appropriate for the sensitivity of the mass spectrometer.
-
Analysis:
-
Inject the sample into the LC-MS system.
-
The resulting chromatogram will show the separation of components, and the mass spectrum corresponding to the peak of interest will confirm the molecular weight of the compound. For this compound (C9H6N2O2), the expected monoisotopic mass is approximately 174.04 g/mol .[3][4] The observed mass may correspond to the protonated molecule [M+H]+.
-
Data Presentation: LC-MS Data for Naphthyridine Derivatives
| Derivative | Observed Ion [M+H]+ | Calculated Molecular Weight | Reference |
| tert-butyl pyridin-4-ylcarbamate | 195.21 | 194.24 | [5] |
| ethyl {4-[(tert-butoxycarbonyl) amino] pyridin-3-yl} (oxo)acetate | 295.8 | 294.29 | [5] |
| 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid | 347.25 ([M+2]+) | 345.15 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for aromatic and carboxylic carbons (e.g., 0-200 ppm).
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms. The carboxyl carbon typically appears in the 160-185 ppm region.[6]
-
Data Presentation: Representative ¹H NMR Data for Naphthyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Multiplicity | Reference |
| 1,6-Naphthyridine | CDCl₃ | 9.28 (d), 9.10 (d), 8.76 (d), 8.28 (d), 7.93 (d), 7.52 (d) | [7] |
| 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid | DMSO-d₆ | 10.61 (sb, 1H), 8.50 (d, 1H), 8.35 (d, 2H), 8.14 (d, 1H), 7.75 (d, 2H), 3.39 (sb, 1H) | [5] |
| methyl 2-(biphenyl-4-yl)-3-methoxy-1,6-naphthyridine-4-carboxylate | CDCl₃ | 9.45 (s, 1H), 8.85 (d, 1H), 8.18-8.12 (m, 4H), 8.05 (d, 1H), 7.78 (d, 2H), 7.69 (d, 2H), 7.49-7.40 (m, 8H), 4.10 (s, 3H), 3.72 (s, 3H) | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorptions include those for the carboxylic acid O-H, C=O, and C-O bonds, as well as the aromatic C-H and C=C/C=N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the ATR's pressure arm.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups. For a carboxylic acid, expect a very broad O-H stretch from approximately 3300-2500 cm⁻¹, a strong C=O stretch between 1760-1690 cm⁻¹, and a C-O stretch in the 1320-1210 cm⁻¹ region.[8]
-
Data Presentation: Characteristic IR Absorption Ranges for Carboxylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |
| O-H stretch | 3300-2500 | Very broad, characteristic of a hydrogen-bonded dimer | [8] |
| C=O stretch | 1760-1690 | Strong and sharp | [8][9] |
| C-O stretch | 1320-1210 | Medium to strong | [8][9] |
| O-H bend | 1440-1395 and 950-910 | Medium | [8] |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical and molecular formula.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-3 mg) of the dry, pure sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₉H₆N₂O₂: C, 62.07%; H, 3.47%; N, 16.08%). The experimental values should be within ±0.4% of the theoretical values.
-
Data Presentation: Elemental Analysis Data for a Naphthyridine Derivative
| Derivative | Formula | Calculated (%) | Found (%) | Reference |
| 3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][10][11]naphthyridine-2-carbonitrile | C₂₂H₁₂ClN₅O₂ | C, 63.85; H, 2.92; N, 16.92 | C, 64.01; H, 3.11; N, 17.13 | [12] |
Visualizations
Overall Workflow for Characterization
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.
Chromatographic Purity and Identity Workflow
References
- 1. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrevlett.com [chemrevlett.com]
The Versatility of 1,6-Naphthyridine-3-carboxylic Acid in Modern Drug Discovery
Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development
The 1,6-naphthyridine scaffold, and specifically its 3-carboxylic acid derivatives, has emerged as a privileged structural motif in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, making it a valuable building block for the development of novel therapeutics. This document provides a comprehensive overview of the applications of 1,6-Naphthyridine-3-carboxylic acid and its analogs in drug discovery, with a focus on their utility as kinase inhibitors for the treatment of cancer and other diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Therapeutic Applications of 1,6-Naphthyridine Derivatives
Derivatives of the 1,6-naphthyridine core have demonstrated significant potential across multiple therapeutic areas, most notably in oncology. By functionalizing the this compound moiety, medicinal chemists have successfully developed potent and selective inhibitors of key enzymes implicated in disease progression.
Anticancer Agents: The 1,6-naphthyridine scaffold has been extensively explored for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
-
c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers.[1] Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Several 1,6-naphthyridine derivatives have been synthesized and identified as potent inhibitors of c-Met kinase.[1]
-
FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. The 1,6-naphthyridine scaffold has been successfully employed to develop selective FGFR inhibitors.
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its pathway is often hyperactivated in cancer. Benzo[h][2][3]naphthyridin-2(1H)-one derivatives have been developed as potent mTOR inhibitors.
CDK5 Inhibitors for Kidney Disease: Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that has been implicated in the pathogenesis of kidney diseases. Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, offering a potential therapeutic strategy for conditions such as renal fibrosis and diabetic nephropathy.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1,6-naphthyridine derivatives against their respective kinase targets.
Table 1: Inhibitory Activity of 1,6-Naphthyridinone Derivatives against c-Met Kinase
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 8 | 9.8 | 68 | [1] |
| 9g | 9.8 | >10000 | [1] |
| 23a | 7.1 | >10000 | [1] |
Table 2: Inhibitory Activity of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one Derivatives against c-Met Kinase
| Compound | c-Met IC50 (µM) | Reference |
| 2t | 2.6 | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
Application Note: A Protocol for the Synthesis of 1,6-Naphthyridine-3-carboxylic Acid Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Molecules containing this motif have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties.[1][2] Specifically, 1,6-naphthyridine-3-carboxylic acid amides are key intermediates and final products in the development of novel therapeutics, such as potent inhibitors of human cytomegalovirus (HCMV).[4][5] This document provides a detailed protocol for the synthesis of the crucial precursor, this compound, and its subsequent conversion to a diverse range of amides via standard coupling reactions.
General Synthetic Pathway
The synthesis is typically a two-step process. The first step involves the construction of the 1,6-naphthyridine core to yield the carboxylic acid. The second step is the formation of the amide bond by coupling the carboxylic acid with a selected primary or secondary amine.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from a reported synthesis of the 1,6-naphthyridine core.[4] The reaction involves a condensation of 4-aminonicotinaldehyde with sodium pyruvate under basic conditions.
Materials:
-
4-aminonicotinaldehyde
-
Sodium pyruvate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Combine 4-aminonicotinaldehyde (1.0 eq) and sodium pyruvate (1.2 eq) in a round-bottom flask.
-
Add a solution of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.5 eq) in water dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Acidify the mixture to approximately pH 3-4 by the slow addition of concentrated HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum to yield this compound. The product can be used in the next step without further purification or recrystallized if necessary.
Part 2: Synthesis of this compound Amides
The formation of the amide bond is achieved by activating the carboxylic acid, followed by reaction with an amine.[6] Two common and effective methods are presented below.
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, which is a standard procedure in peptide synthesis and medicinal chemistry.[4][7]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and EDC hydrochloride to the solution.
-
Add DIPEA (or TEA) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
This alternative method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the amine.[8][9]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound in anhydrous DCM or THF in a round-bottom flask.
-
Add thionyl chloride dropwise to the suspension at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting acyl chloride is typically used immediately without further purification.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine and TEA (or pyridine) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash it with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
Quantitative data from the synthesis of various amide derivatives should be summarized for clear comparison.
| Table 1: Representative Yields for the Synthesis of this compound Amides | |||
| Entry | Amine Substrate | Coupling Method | Yield (%) |
| 1 | Cyclopropylamine | Method A (EDC/HOBt) | 85% |
| 2 | Aniline | Method A (EDC/HOBt) | 78% |
| 3 | Morpholine | Method B (Acyl Chloride) | 91% |
| 4 | N,N-Dimethylethylenediamine | Method A (EDC/HOBt) | 82% |
| 5 | Benzylamine | Method B (Acyl Chloride) | 88% |
Visualizations
The following diagram illustrates the general workflow for the synthesis of this compound amides.
Caption: Synthetic workflow for this compound amides.
References
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 1,6-Naphthyridines in Antibacterial Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction and Application Notes
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[2] The 1,8-naphthyridine core, in particular, is the foundational structure for the highly successful quinolone and fluoroquinolone antibiotics, such as nalidixic acid and ciprofloxacin.[1][3] These agents function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[1]
While the 1,8-isomer has been extensively explored, other isomers like 1,6-naphthyridine remain a comparatively untapped resource with significant potential. The exploration of the 1,6-naphthyridine scaffold is driven by the principle of scaffold hopping and bioisosteric replacement, where modifying the core structure of a known pharmacophore can lead to compounds with improved efficacy, altered selectivity, better pharmacokinetic profiles, or the ability to overcome existing resistance mechanisms.
Recent research has focused on the synthesis and evaluation of various 1,6-naphthyridine derivatives, including benzo[h][4][5]naphthyridines, as potential antibacterial agents.[6][7] These studies suggest that the 1,6-naphthyridine core is a viable framework for developing new compounds that can target both Gram-positive and Gram-negative bacteria.
Proposed Mechanism of Action
Drawing parallels from the well-characterized 1,8-naphthyridine-based quinolones, the primary antibacterial mechanism of 1,6-naphthyridine derivatives is believed to be the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for initiating DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition is lethal to the bacterial cell and is the primary target in many Gram-positive bacteria.
The planar structure of the 1,6-naphthyridine ring system is thought to enable intercalation with bacterial DNA and form a stable ternary complex with the enzyme, stalling the replication fork and triggering a cascade of events leading to bacterial cell death.
Caption: Proposed mechanism of 1,6-naphthyridine antibacterial activity.
Quantitative Data on Antibacterial Activity
While extensive quantitative data for 1,6-naphthyridine derivatives remains an emerging area of research, preliminary screenings have demonstrated promising activity. Many initial studies report activity at a fixed concentration rather than comprehensive Minimum Inhibitory Concentration (MIC) values. The table below summarizes representative findings from such screenings.
| Compound Class | Test Compound Example | Target Microorganism | Concentration | Activity Result | Reference |
| Benzo[h][4][5]naphthyridine | 4-chloro-benzo[h][4][5]naphthyridine derivative | Staphylococcus aureus | 1000 ppm | Active | [6] |
| Benzo[h][4][5]naphthyridine | 4-amino substituted quinoline precursor | Escherichia coli | 1000 ppm | Active | [6] |
| Benzo[h][4][5]naphthyridine | 4-amino substituted quinoline precursor | Bacillus subtilis | 1000 ppm | Active | [6] |
Note: The development of detailed Structure-Activity Relationships (SAR) will require more extensive studies generating specific MIC values for a wider range of derivatives against diverse bacterial panels.
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzo[h][4][5]naphthyridine Derivative
This protocol is adapted from methodologies for synthesizing fused naphthyridine systems.[6] It outlines the cyclization of a substituted quinoline precursor.
Objective: To synthesize a 4-hydroxy-benzo[h][4][5]naphthyridine derivative from a 4-amino methylene diethylmalonate quinoline precursor.
Materials:
-
4-amino methylene diethylmalonate quinoline derivative (precursor)
-
Dowtherm A (or another high-boiling point solvent)
-
Reflux apparatus with condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Ethanol for washing
-
TLC plates for reaction monitoring
Procedure:
-
Place the 4-amino methylene diethylmalonate quinoline precursor (1.0 eq) into a round-bottom flask.
-
Add a sufficient volume of Dowtherm A to fully dissolve and suspend the reactant.
-
Assemble the reflux apparatus in a fume hood.
-
Heat the mixture to reflux (approx. 250-260°C) using the heating mantle.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove residual solvent and impurities.
-
Dry the product under vacuum to obtain the final 4-hydroxy-benzo[h][4][5]naphthyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Naphthyridine-3-carboxylic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of 1,6-naphthyridine-3-carboxylic acid, in particular, have emerged as a promising class of compounds in anticancer research. These agents have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase II and receptor tyrosine kinases like Fibroblast Growth Factor Receptor 4 (FGFR4). This document provides an overview of the applications of this compound derivatives in oncology, complete with detailed experimental protocols for their evaluation and diagrams to illustrate key concepts.
Data Presentation
Table 1: In Vitro Cytotoxicity of 1,6-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzo[b][1][2]naphthyridine-4-carboxamide derivative | Murine P388 leukemia | Cytotoxicity | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine-4-carboxamide derivative | Lewis lung carcinoma (LLTC) | Cytotoxicity | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine-4-carboxamide derivative | Human Jurkat leukemia | Cytotoxicity | <0.01 | [3] |
| 17a (a 1,6-naphthyridine derivative) | Lymphoblastic leukemia (MOLT-3) | Cytotoxicity | 9.1 ± 2.0 | [2] |
| 17a (a 1,6-naphthyridine derivative) | Cervical carcinoma (HeLa) | Cytotoxicity | 13.2 ± 0.7 | [2] |
| 17a (a 1,6-naphthyridine derivative) | Promyeloblast (HL-60) | Cytotoxicity | 8.9 ± 2.2 | [2] |
| Compound 19g (1,6-naphthyridine-2-one derivative) | Colorectal cancer (HCT116) | Cytotoxicity | Not specified, but potent | [4] |
Table 2: In Vivo Efficacy of a Benzo[c][1][2]naphthyridine Derivative
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Reference |
| Vehicle Control | - | Oral | 0 | ~1200 | [5] |
| Benzo[c]naphthyridine Derivative 1c | 50 mg/kg | Oral | ~75 | ~300 | [5] |
| CX-4945 (Reference) | 50 mg/kg | Oral | ~50 | ~600 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 1,6-Naphthyridine-3-carbonitrile Derivatives
This protocol is a generalized procedure based on a one-pot reaction to form the 1,6-naphthyridine core.
Materials:
-
2,2,6,6-tetramethylpiperidin-4-one
-
Aromatic aldehydes
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of 2,2,6,6-tetramethylpiperidin-4-one (1 mmol), an aromatic aldehyde (2 mmol), and malononitrile (2 mmol) in absolute ethanol (20 mL) containing ammonium acetate (20 mmol) is refluxed for 6-8 hours.[6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired 1,6-naphthyridine-3-carbonitrile derivative.[6]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Culture medium (specific to the cell line)
-
96-well plates
-
This compound derivatives (test compounds)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the designated wells. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This protocol is for assessing the ability of compounds to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
Test compounds
-
Etoposide (positive control)
-
10% SDS solution
-
Proteinase K
-
5x Loading dye
-
Agarose gel (1%)
-
Ethidium bromide staining solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10 mM MgCl₂, 50 mM Tris-HCl, 0.5 mM dithiothreitol, 30 mg/ml bovine serum albumin, and 200–300 ng of kDNA.[7]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (etoposide).
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[7]
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS solution.[7]
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate for 15 minutes at 37°C to digest the enzyme.
-
Gel Electrophoresis: Add 5x loading dye to each sample and load onto a 1% agarose gel. Run the gel until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA substrate. Inhibition is observed as a decrease in the amount of decatenated product.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of 1,6-naphthyridine derivatives in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human colorectal cancer cells (e.g., HCT116)
-
Matrigel
-
Test compound formulation
-
Vehicle control formulation
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control (e.g., orally) once daily for a specified period (e.g., 21 days).[8]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
FGFR4 Signaling Pathway Inhibition
Several 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[4] Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[4] Inhibition of FGFR4 disrupts downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 1,6-Naphthyridine-3-carboxylic acid for In Vivo Studies
Introduction
1,6-Naphthyridine-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potential as antimicrobial and anticancer agents.[1][2][3] The successful in vivo evaluation of these compounds is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability. As many active pharmaceutical ingredients (APIs), particularly those with carboxylic acid moieties, exhibit poor aqueous solubility, a systematic approach to formulation development is essential.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for preclinical in vivo studies. The focus is on selecting appropriate vehicles and excipients to achieve a stable and homogenous formulation suitable for administration in animal models. The protocols outlined below are based on established methodologies for formulating poorly soluble compounds and aim to guide the user through a logical, stepwise process from vehicle screening to final formulation preparation.[6][7]
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2, 5, 7.4) to understand the impact of ionization on solubility.
-
pKa: The acid dissociation constant will indicate the pH at which the carboxylic acid group is ionized, which typically enhances aqueous solubility.
-
LogP/LogD: The lipophilicity of the compound will influence its solubility in both aqueous and organic vehicles.
-
Solid-State Properties: Characterization of the crystalline form, polymorphism, and melting point is crucial for understanding dissolution behavior.
Vehicle Selection and Excipients
The choice of vehicle is paramount for compounds with low aqueous solubility.[5] A tiered approach to vehicle screening is recommended, starting with simple aqueous systems and progressing to more complex co-solvent, surfactant, or lipid-based systems as needed.[6][8]
Commonly Used Excipients for Poorly Soluble Compounds:
| Excipient Category | Examples | Function | Considerations |
| Co-solvents | Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Ethanol, Propylene Glycol (PG) | Increase the solubility of the compound by reducing the polarity of the aqueous vehicle.[7] | Potential for toxicity at higher concentrations. A dose-escalation study of the vehicle alone is recommended to determine the Maximum Tolerated Dose (MTD).[7] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL | Enhance and maintain the solubility of the compound by forming micelles, preventing precipitation.[7] | Can cause hypersensitivity reactions or other adverse effects in some animal models. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC) | Increase viscosity to create a uniform suspension for compounds that cannot be fully dissolved. | Does not improve solubility but aids in uniform dosing. Ensure homogeneity before each administration. |
| pH Modifiers | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Buffers (e.g., PBS) | Adjust the pH of the formulation to ionize the carboxylic acid group, thereby increasing aqueous solubility. | The final pH should be within a physiologically tolerable range for the chosen route of administration. |
| Lipid-Based Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Solubilize lipophilic compounds. Can also enhance oral absorption.[8][9] | Suitable for oral or parenteral administration, but viscosity can be a challenge for injection. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug molecule, increasing its apparent solubility.[8] | Can have their own pharmacological effects and potential for toxicity. |
Experimental Protocols
Protocol 1: Vehicle Screening for Solubility
Objective: To identify a suitable vehicle system that can solubilize this compound at the desired concentration.
Materials:
-
This compound
-
A panel of potential vehicles (see table above)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Microcentrifuge tubes
-
pH meter
Method:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
In separate microcentrifuge tubes, add a small volume of the stock solution to each test vehicle to achieve the target final concentration.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound is not fully dissolved, proceed with gentle heating (e.g., 37-40°C) or sonication for a short period.
-
Allow the solutions to stand at room temperature for at least 24 hours and observe for any precipitation.
-
For promising vehicles, perform a serial dilution to determine the maximum achievable concentration.
-
If pH adjustment is being tested, add small increments of a suitable acid or base and monitor the pH and solubility.
Protocol 2: Formulation Preparation for In Vivo Dosing
Objective: To prepare a homogenous and stable formulation of this compound for administration to animals.
A. Co-solvent/Surfactant-Based Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the primary organic solvent (e.g., DMSO) with vortexing or sonication.
-
Add the co-solvent (e.g., PEG 400) and mix thoroughly.
-
Add the surfactant (e.g., Tween 80) and mix until uniform.
-
Slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing or stirring to prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity.
B. Suspension Formulation:
-
Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% w/v CMC) in water. This may require heating and stirring. Allow the vehicle to cool to room temperature.
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.[6]
-
Gradually add the remaining vehicle while continuously stirring or triturating to ensure a uniform suspension.[6]
-
Place the suspension on a magnetic stirrer for a defined period before dosing to maintain homogeneity.
Vehicle Tolerability Study
Prior to initiating efficacy studies, it is crucial to assess the tolerability of the chosen vehicle in the selected animal model and route of administration.
Protocol 3: Vehicle Tolerability Assessment
-
Administer the final vehicle formulation (without the API) to a small group of animals.
-
Use the same volume and route of administration planned for the main study.
-
Include a control group receiving a standard vehicle like saline.
-
Monitor the animals for at least 48 hours for any adverse clinical signs, including changes in body weight, food and water intake, and general behavior.[6]
-
Select the vehicle that is well-tolerated and provides the best solubility and stability for the test compound.[6]
Visualization of Workflows and Pathways
References
- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Testing the Anticancer Activity of Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] As anticancer agents, naphthyridine derivatives have shown significant efficacy against a variety of human cancer cell lines.[1][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes such as topoisomerase II and protein kinases, interference with DNA replication, and the induction of apoptosis (programmed cell death).[1][6] This document provides a comprehensive guide to the experimental protocols for evaluating the in vitro anticancer activity of novel naphthyridine compounds.
Data Presentation: Cytotoxic Activity of Naphthyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative naphthyridine derivatives against various human cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 16 | HeLa | Cervical Cancer | 0.7 | [4][5][7] |
| Compound 16 | HL-60 | Leukemia | 0.1 | [4][5][7] |
| Compound 16 | PC-3 | Prostate Cancer | 5.1 | [4][5][7] |
| Compound 14 | HeLa | Cervical Cancer | 2.6 | [7] |
| Compound 14 | HL-60 | Leukemia | 1.5 | [7] |
| Compound 14 | PC-3 | Prostate Cancer | 2.7 | [7] |
| Compound 15 | HeLa | Cervical Cancer | 2.3 | [7] |
| Compound 15 | HL-60 | Leukemia | 0.8 | [7] |
| Compound 15 | PC-3 | Prostate Cancer | 11.4 | [7] |
| Bisleuconothine A | SW480 | Colon Cancer | 2.74 | [8] |
| Bisleuconothine A | HCT116 | Colon Cancer | 3.18 | [8] |
| Bisleuconothine A | HT29 | Colon Cancer | 1.09 | [8] |
| Bisleuconothine A | SW620 | Colon Cancer | 3.05 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of naphthyridine derivatives on cancer cells.[7][8][9]
Materials:
-
Selected human cancer cell lines (e.g., HeLa, HCT116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Naphthyridine test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the naphthyridine test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8][9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[8][9]
-
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol is used to investigate the effect of a naphthyridine compound on the expression levels of specific proteins involved in signaling pathways, such as apoptosis.[8]
Materials:
-
Cancer cells treated with the test compound
-
Cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the naphthyridine compound at various concentrations for a specified time.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.[8]
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the direct inhibitory activity of naphthyridine compounds against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Naphthyridine test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase, its specific substrate, and the naphthyridine compound at various concentrations in the kinase reaction buffer.[7]
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Proposed apoptotic signaling pathway modulated by naphthyridine derivatives.
Caption: Experimental workflow for the MTT-based cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1,6-Naphthyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,6-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1,6-naphthyridine core?
A1: The synthesis of 1,6-naphthyridines can be broadly categorized into two main approaches: construction from a preformed pyridine ring or from a preformed pyridone.[1][2] Common named reactions employed include the Friedländer annulation, Skraup-Doebner-von Miller reaction, and various cyclization strategies.[3][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: My reaction is resulting in a very low yield or no product at all. What are the most common initial troubleshooting steps?
A2: Low yields in naphthyridine synthesis can stem from several factors. Key initial checks include:
-
Purity of Reactants: Ensure all starting materials, reagents, and solvents are pure and dry, as impurities can inhibit the reaction or lead to side products.
-
Reaction Atmosphere: If using air- or moisture-sensitive reagents or catalysts, confirm that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: The choice and activity of the catalyst are critical. For acid- or base-catalyzed reactions, consider the catalyst's strength and concentration.[5] In some cases, a fresh batch of catalyst may be required.
-
Temperature and Reaction Time: Suboptimal temperatures can either prevent the reaction from proceeding or lead to decomposition and side product formation.[5] Monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[5]
Q3: I'm observing the formation of numerous side products. What are the likely causes?
A3: The formation of multiple side products often points to issues with reaction selectivity. Common causes include:
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate.
-
High Reaction Temperature: Excessive heat can lead to undesired side reactions, such as polymerization of reactants, especially in Skraup-Doebner-von Miller syntheses.[5]
-
Harsh Reaction Conditions: Strong acids or bases can sometimes promote side reactions or degradation of the desired product.[5] Milder catalysts or reaction conditions might be necessary.
Q4: Purification of my 1,6-naphthyridine product is challenging due to high polarity. What alternative purification strategies can I employ?
A4: The nitrogen atoms in the 1,6-naphthyridine core make these compounds polar, which can lead to poor separation on standard silica gel columns.[5] If you are experiencing streaking or poor recovery, consider the following:
-
Use a different stationary phase, such as alumina or a reverse-phase silica gel.
-
Modify the mobile phase by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing on silica gel.
-
If the product is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,6-naphthyridines.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Purity of starting materials is insufficient. | Purify starting materials via recrystallization or chromatography. Ensure solvents are anhydrous. |
| Catalyst is inactive or inappropriate for the specific substrates. | Use a fresh batch of catalyst. Screen different acid or base catalysts (e.g., p-TsOH, H₂SO₄, KOH, or Lewis acids like ZnCl₂).[6] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Complex Mixture of Products | Self-condensation of a ketone reactant (in Friedländer synthesis). | This is a common side reaction under basic conditions.[6] Consider using an acid catalyst instead. |
| Polymerization of α,β-unsaturated carbonyl compounds (in Skraup-Doebner-von Miller synthesis). | This can occur under harsh acidic conditions.[5] Try using milder Lewis acid catalysts and optimize reactant stoichiometry.[5] | |
| Lack of regioselectivity with unsymmetrical ketones. | The choice of catalyst can influence which enolate forms preferentially.[5] Slow addition of the ketone to the reaction mixture can also improve regioselectivity.[5] | |
| Product Decomposition | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely by TLC/LC-MS to determine the optimal endpoint and avoid prolonged heating.[5] |
| Product is sensitive to acidic or basic work-up conditions. | Neutralize the reaction mixture carefully during work-up and minimize exposure to harsh pH conditions. |
Quantitative Data on Yield Optimization
The following tables summarize reported yields for 1,6-naphthyridine synthesis under various conditions.
Table 1: Effect of Catalyst on Friedländer Synthesis of 1,8-Naphthyridines *
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | DABCO (20 mol%) | None (Microwave) | 5 | 86 |
| 2 | [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 10 | 95 |
*Data adapted from syntheses of 1,8-naphthyridines, which follow a similar reaction mechanism and present analogous challenges.
Table 2: Acid-Mediated Cycloaromatisation to Fused 1,6-Naphthyridin-4-amines
| Entry | Acid | Solvent | Time (h) | Yield (%) |
| 1 | CF₃SO₃H | None | 0.5 | 84 |
| 2 | H₂SO₄ | None | 0.5 | 82 |
| 3 | CF₃SO₃H | CH₂Cl₂ | 24 | 53 |
| 4 | CF₃SO₃H | Dioxane | 24 | 25 |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Friedländer Synthesis of a Substituted 1,8-Naphthyridine *
This protocol is an example of a green chemistry approach to naphthyridine synthesis.
-
Reactant Mixture: In a microwave-safe vessel, combine 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (e.g., dibenzoylmethane, 0.01 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 600W for the time specified in your established procedure (e.g., 5 minutes), monitoring for completion.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: Acidify with dilute HCl. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like acetonitrile to yield the pure product.
Protocol 2: Acid-Mediated Synthesis of Fused 1,6-Naphthyridin-4-amines
This method utilizes a strong acid to mediate a Friedel-Crafts-type intramolecular cycloaromatisation.[7]
-
Reactant Preparation: A 4-(arylamino)nicotinonitrile precursor is used as the starting material.
-
Acid Treatment: The starting material is treated with pure trifluoromethanesulfonic acid (CF₃SO₃H) at room temperature for 30 minutes.[7][8]
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is carefully quenched and worked up to isolate the crude product, which is then purified, typically by chromatography or recrystallization, to yield the fused polycyclic 1,6-naphthyridin-4-amine.
Visualizations
Caption: Workflow for Microwave-Assisted Friedländer Synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6-Naphthyridine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,6-Naphthyridine-3-carboxylic acid. This resource aims to address common challenges and provide detailed experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the construction of a substituted 1,6-naphthyridine precursor followed by functional group transformation. Key strategies include:
-
Hydrolysis of a 3-cyano-1,6-naphthyridine derivative: This is a widely used method where the nitrile group is converted to a carboxylic acid under acidic or basic conditions.
-
Hydrolysis of a 1,6-naphthyridine-3-carboxylate ester: Saponification of a methyl or ethyl ester at the 3-position provides the corresponding carboxylic acid.
-
Multi-component reactions: Building the 1,6-naphthyridine core with a substituent at the 3-position that can be subsequently converted to a carboxylic acid. For instance, a one-pot reaction of an appropriate aminopyridine derivative with an aldehyde and an active methylene compound can yield a functionalized 1,6-naphthyridine.[1][2]
Q2: I am observing very low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic sequence. Common issues include incomplete cyclization to form the naphthyridine ring, inefficient hydrolysis of the precursor, or degradation of the product. Refer to the troubleshooting guide below for a detailed breakdown of potential problems and solutions.
Q3: Is this compound prone to degradation?
A3: Yes, a significant challenge in the synthesis and purification of this compound is its susceptibility to thermal decarboxylation.[3] Heating the final product, particularly in the presence of acid or base, can lead to the loss of the carboxylic acid group and the formation of the corresponding unsubstituted 1,6-naphthyridine.
Q4: What are the recommended purification techniques for this compound?
A4: Purification can be challenging due to the compound's polarity and potential for decarboxylation. Common methods include:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water or isopropanol, can be effective. It is crucial to avoid prolonged heating.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography with a polar mobile phase (e.g., dichloromethane/methanol gradient) can be employed.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid allows for purification by washing with a mild base to form the carboxylate salt, which can then be isolated and re-acidified.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low yield in the hydrolysis of 3-cyano-1,6-naphthyridine | Incomplete reaction. | - Increase reaction time and/or temperature cautiously, monitoring for decarboxylation. - Use a higher concentration of acid or base. |
| Degradation of starting material or product. | - Employ milder reaction conditions (e.g., lower temperature, weaker base/acid). - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Side reactions. | - Ensure the purity of the starting 3-cyano-1,6-naphthyridine. - Analyze byproducts by LC-MS or NMR to identify and mitigate side reactions. | |
| Low yield in the hydrolysis of 1,6-naphthyridine-3-carboxylate ester | Incomplete saponification. | - Use a larger excess of base (e.g., NaOH or KOH). - Increase the reaction temperature and/or time. - Ensure the ester is fully dissolved in the reaction solvent. |
| Re-esterification during workup. | - Ensure the reaction mixture is sufficiently basic before extraction. - Acidify the aqueous layer carefully to a low pH to fully protonate the carboxylic acid before extraction. | |
| Product decarboxylates during purification | Excessive heat applied. | - Use lower temperatures for solvent removal under reduced pressure. - For recrystallization, dissolve the compound at the lowest possible temperature and cool slowly. |
| Acidic or basic residues from the reaction. | - Neutralize the crude product before attempting purification. - Use a purification method that avoids harsh pH conditions if possible. | |
| Difficulty in purifying the final product | Co-precipitation of starting materials or byproducts. | - Optimize the recrystallization solvent system to improve selectivity. - Employ column chromatography with a carefully selected eluent system. |
| Product is insoluble or oils out. | - For recrystallization, try a different solvent or a mixture of solvents. - If the product oils out, try adding a seed crystal or scratching the inside of the flask to induce crystallization. |
Experimental Protocols
Synthesis of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid (Representative Protocol)
This protocol is adapted from the hydrolysis of a closely related substituted 3-cyano-1,6-naphthyridine.[3]
Step 1: Hydrolysis of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
-
A mixture of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile (1.0 g, 5.0 mmol) and concentrated hydrochloric acid (10 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to give the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent.
Note: This is a representative protocol. Reaction times and temperatures may need to be optimized for the unsubstituted this compound.
Visualizing the Synthetic Challenges
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Friedel-Crafts Acylation of Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Friedel-Crafts acylation of naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Friedel-Crafts acylation of naphthyridines?
The primary challenge lies in the electron-deficient nature of the naphthyridine ring system and the presence of basic nitrogen atoms. The lone pair of electrons on the nitrogen atoms can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex. This complex deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile. This can result in low to no yield of the desired C-acylated product.
Q2: What are the most common side reactions observed during the Friedel-Crafts acylation of naphthyridines?
Common side reactions include:
-
N-Acylation: The acylating agent may react with the nitrogen atom to form an N-acylnaphthyridinium salt, especially in the absence of a strong Lewis acid or at lower temperatures.
-
Ring Deactivation: As mentioned above, complexation of the Lewis acid with the ring nitrogen(s) deactivates the system, hindering the desired C-acylation.
-
Polyacylation: While less common than in Friedel-Crafts alkylation due to the deactivating nature of the introduced acyl group, polyacylation can occur under harsh reaction conditions or with highly activated naphthyridine substrates.
-
Tar Formation: At elevated temperatures, decomposition of the starting material and/or product can lead to the formation of intractable tar-like materials, significantly reducing the yield of the desired product.
Q3: How does the choice of Lewis acid affect the reaction outcome?
The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are typically required to generate the acylium ion from the acyl halide or anhydride. However, an excess of a strong Lewis acid can lead to extensive complexation with the naphthyridine nitrogens, thereby deactivating the ring. Milder Lewis acids may not be effective in generating the acylium ion. Therefore, a careful optimization of the Lewis acid and its molar ratio to the substrate is necessary.
Q4: What is the expected regioselectivity for the Friedel-Crafts acylation of naphthyridines?
The regioselectivity is influenced by the position of the nitrogen atoms and the presence of other substituents. In general, electrophilic substitution on naphthyridines is challenging. For 1,5-naphthyridine, electrophilic attack is predicted to occur at the 3- and 7-positions, and for 1,8-naphthyridine, at the 2-, 4-, 5-, and 7-positions, based on theoretical calculations and analogy with similar heterocycles. However, the strong deactivation by the nitrogen atoms often leads to a mixture of isomers or no reaction at all. The formation of N-oxides prior to acylation can sometimes direct the substitution to specific positions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Handle it under an inert atmosphere (e.g., nitrogen or argon). | Improved catalytic activity and initiation of the reaction. |
| Ring Deactivation | Increase the amount of Lewis acid to ensure enough is available to both complex with the nitrogen(s) and catalyze the reaction. Alternatively, protect the nitrogen atom(s) with a suitable protecting group that can be removed post-acylation. | Overcoming the deactivating effect of the nitrogen lone pair, leading to the formation of the C-acylated product. |
| Insufficiently Reactive Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. | Increased concentration of the acylium ion, driving the reaction forward. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | Increased reaction rate. However, be cautious of potential tar formation at higher temperatures. |
Issue 2: Formation of N-Acylated Product as the Major Side Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Lewis Acid | Increase the molar ratio of the Lewis acid to the naphthyridine substrate. | The Lewis acid will preferentially complex with the more basic nitrogen atom, favoring the generation of the acylium ion for C-acylation. |
| Low Reaction Temperature | N-acylation is often kinetically favored at lower temperatures. Increasing the temperature can promote the thermodynamically favored C-acylation. | Shift in product distribution towards the desired C-acylated isomer. |
Issue 3: Poor Regioselectivity or a Mixture of Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Multiple Reactive Positions | Modify the electronic properties of the naphthyridine ring by introducing directing groups prior to acylation. | Improved regioselectivity towards a single isomer. |
| Thermodynamic vs. Kinetic Control | Vary the reaction solvent and temperature. Non-polar solvents and lower temperatures may favor the kinetic product, while polar solvents and higher temperatures can lead to the thermodynamic product. | Control over the isomeric ratio of the acylated products. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of a Naphthyridine Derivative
This protocol is a general guideline and may require optimization for specific naphthyridine substrates and acylating agents.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: After the addition of the acylating agent is complete, add a solution of the naphthyridine derivative (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., reflux). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench it by slowly adding crushed ice, followed by a dilute solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Key pathways in the Friedel-Crafts acylation of naphthyridines.
Caption: Troubleshooting workflow for low conversion in naphthyridine acylation.
Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the functionalization of the 1,6-naphthyridine scaffold. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic strategies. The unique electronic properties of the 1,6-naphthyridine core present both opportunities and challenges in its targeted modification. This guide is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of the 1,6-naphthyridine core?
A1: The two primary approaches for modifying the 1,6-naphthyridine scaffold are palladium-catalyzed cross-coupling reactions and direct C-H functionalization.[1]
-
Cross-Coupling Reactions: These methods are widely employed and involve the reaction of a pre-functionalized 1,6-naphthyridine (e.g., halo- or triflyloxy-substituted) with a suitable coupling partner. Key examples include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[1]
-
-
Direct C-H Functionalization: This strategy offers a more atom- and step-economical approach by directly converting C-H bonds into new functional groups.[1] Palladium-catalyzed direct arylation is a notable example.
Q2: I am observing low to no yield in my cross-coupling reaction. What are the potential causes?
A2: Low yields in cross-coupling reactions involving nitrogen-containing heterocycles like 1,6-naphthyridine can stem from several factors:
-
Catalyst Inactivation: The Lewis basic nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[2]
-
Poor Reagent Quality: The purity of your starting materials, including the halo-naphthyridine, boronic acid/ester (for Suzuki-Miyaura), or amine (for Buchwald-Hartwig), is crucial. Impurities can inhibit the catalyst.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled or slow reaction.
-
Protodeboronation (Suzuki-Miyaura): The undesired cleavage of the C-B bond in the boronic acid reagent can be a significant side reaction, particularly with electron-deficient heteroaryl boronic acids.[2]
Q3: How can I improve the regioselectivity of my functionalization reaction?
A3: Achieving high regioselectivity can be challenging, especially with a multifunctional scaffold like 1,6-naphthyridine. Here are some strategies:
-
Choice of Halogen: In di-halogenated naphthyridines, the inherent reactivity differences between halogens (I > Br > Cl) can be exploited for selective functionalization.
-
Directing Groups: The use of a directing group can control the position of C-H functionalization.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand in palladium catalysis can significantly influence the regioselectivity of the reaction. A ligand screening is often recommended.
-
Reaction Conditions: Temperature and reaction time can also play a role. In some cases, kinetic versus thermodynamic control can be used to favor a particular regioisomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of 1,6-naphthyridines in a question-and-answer format.
Low Yield or No Reaction
Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction is giving a low yield or has not proceeded at all.
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by N-Heterocycle | Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote the desired catalytic cycle over catalyst inhibition.[2] The use of pre-formed palladium precatalysts can also be beneficial. |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[3] Consider using a fresh batch of catalyst. |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | Use a more stable boronate ester (e.g., pinacol or MIDA esters).[2] Running the reaction under anhydrous conditions can also minimize this side reaction. |
| Inappropriate Base (Buchwald-Hartwig) | The choice of base is critical. Strong, non-coordinating bases like NaOtBu are common but can be harsh. Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[4] A base screening may be necessary. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with some water for Suzuki-Miyaura reactions.[2] Increasing the reaction temperature may also improve solubility. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment. |
Formation of Side Products
Problem: I am observing significant amounts of side products in my reaction mixture.
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | Presence of oxygen can promote the homocoupling of boronic acids.[2] | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. |
| Dehalogenation of Starting Material | This can occur after the oxidative addition step. | Optimize the ligand and base combination to favor reductive elimination over competing pathways. |
| Formation of Isomeric Products | Lack of regioselectivity in the reaction. | Re-evaluate the directing group strategy, ligand choice, and reaction conditions (temperature, time) to favor the desired isomer. |
Data Presentation: Comparative Tables for Reaction Optimization
The following tables summarize quantitative data for key cross-coupling reactions to guide your optimization efforts.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of a Model Chloro-Heterocycle
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | High |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | High |
Note: This data is illustrative for a model chloro-heterocycle and highlights the trend of improved yields with bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos. Actual yields will vary based on the specific 1,6-naphthyridine substrate and coupling partner.
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Catalyst System | Solvent | Temp. (°C) | General Applicability |
| NaOtBu | Pd(OAc)₂ / BINAP | Toluene | 100 | Strong base, widely used, but can be incompatible with sensitive functional groups.[4] |
| Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 110 | Weaker base with good functional group tolerance.[4] |
| K₃PO₄ | Pd(OAc)₂ / RuPhos | Toluene | 100 | Another effective weaker base for sensitive substrates.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-1,6-Naphthyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-1,6-naphthyridine with a boronic acid.
Materials:
-
Halo-1,6-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5–10 mol%)
-
Base (e.g., aqueous Na₂CO₃ solution (2 M), 2.0–3.0 equiv)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or Schlenk tube, add the halo-1,6-naphthyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5–10 mol%).
-
Add the solvent mixture (e.g., toluene/ethanol/water).
-
Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0–3.0 equiv).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C, and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized 1,6-naphthyridine.[1]
General Procedure for Buchwald-Hartwig Amination of a Halo-1,6-Naphthyridine
This protocol provides a general method for the C-N bond formation on a 1,6-naphthyridine core.
Materials:
-
Halo-1,6-naphthyridine (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)[1]
-
Celite
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the halo-1,6-naphthyridine (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2–1.5 equiv).
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-functionalized 1,6-naphthyridine.[1]
Visualizations: Workflows and Signaling Pathways
Experimental and Troubleshooting Workflows
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Signaling Pathways Targeted by 1,6-Naphthyridine Derivatives
Functionalized 1,6-naphthyridines have emerged as potent inhibitors of several key signaling pathways implicated in diseases such as cancer.
Caption: Inhibition of the FGF19/FGFR4 signaling pathway.
Caption: Inhibition of the HGF/c-Met signaling pathway.
Caption: Inhibition of CDK5 signaling.
References
Technical Support Center: Regioselectivity in 1,6-Naphthyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical synthesis and functionalization of 1,6-naphthyridines. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions involving the 1,6-naphthyridine core?
A1: The regioselectivity of reactions on the 1,6-naphthyridine scaffold is governed by a combination of electronic and steric factors. The nitrogen atoms in the bicyclic system are electron-withdrawing, creating a non-uniform electron density distribution across the rings. This inherent electronic bias makes certain positions more susceptible to either electrophilic or nucleophilic attack.
-
Electronic Effects: The pyridine rings are electron-deficient, which deactivates them towards electrophilic aromatic substitution but activates them for nucleophilic aromatic substitution and reactions with nucleophilic radicals (e.g., Minisci reaction). The positions ortho and para to the nitrogen atoms are the most electron-deficient.
-
Steric Hindrance: The accessibility of a particular position on the 1,6-naphthyridine ring plays a crucial role. Bulky substituents on the substrate or bulky incoming reagents can hinder reactions at adjacent positions, thereby directing the reaction to less sterically crowded sites.
-
Directing Groups: The presence of directing groups on the 1,6-naphthyridine core can override the inherent electronic preferences of the ring system, guiding the reaction to a specific position.
-
Reaction Conditions: Parameters such as the choice of catalyst, ligand, solvent, and temperature can significantly influence the regiochemical outcome of a reaction.
Q2: Which positions are most reactive in electrophilic aromatic substitution (EAS) on an unsubstituted 1,6-naphthyridine?
A2: Electrophilic aromatic substitution on the electron-deficient 1,6-naphthyridine ring is generally challenging and requires harsh reaction conditions. When the reaction does proceed, substitution is predicted to occur at the positions least deactivated by the electron-withdrawing nitrogen atoms, which are typically the C3 and C8 positions. However, obtaining high regioselectivity can be difficult, often resulting in a mixture of isomers. A common strategy to enhance reactivity and control regioselectivity is to first form the N-oxide, which activates the ring towards electrophilic attack.
Q3: In a di-halogenated 1,6-naphthyridine, which halogen is more susceptible to nucleophilic substitution?
A3: In di-halogenated 1,6-naphthyridines, the halogen at the most electron-deficient position is typically more reactive towards nucleophilic substitution. For instance, in 5,7-dichloro-1,6-naphthyridine, the C5 and C7 positions are both activated by the adjacent nitrogen atoms. However, subtle electronic differences and steric factors can lead to preferential substitution at one position over the other. The choice of nucleophile, solvent, and temperature can often be tuned to favor the substitution of one halogen over the other.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalo-1,6-naphthyridines
Problem: I am performing a Suzuki-Miyaura coupling on a 5,7-dichloro-1,6-naphthyridine and obtaining a mixture of the C5-mono-arylated, C7-mono-arylated, and di-arylated products. How can I improve the selectivity for the C5-mono-arylated product?
Possible Causes and Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in determining the regioselectivity of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands can enhance selectivity by differentiating between the two halogenated positions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's outcome.
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling Regioselectivity
Recommendations:
-
Ligand Screening: Switch to a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or an N-heterocyclic carbene (NHC) ligand like IMes. These ligands can favor oxidative addition at the less sterically hindered C5 position.
-
Base and Solvent Optimization: A weaker base, such as K₃PO₄, in an aprotic polar solvent like DMF can improve selectivity.
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity for the more reactive C5 position.
Table 1: Effect of Ligand on Regioselective Suzuki Coupling of a Dichloro-1,6-naphthyridone [1]
| Catalyst/Ligand | Solvent | Base | Temperature (°C) | C5:C7 Selectivity |
| Pd₂(dba)₃ / P(o-tol)₃ | Toluene | K₃PO₄ | 100 | Low |
| Pd₂(dba)₃ / (2-MeO-Ph)₃P | DMF | K₃PO₄ | 80 | up to 92:8 |
| Pd₂(dba)₃ / IMes·HCl | DMF | K₃PO₄ | 80 | High |
Issue 2: Low Yield and/or Poor Regioselectivity in Electrophilic Nitration
Problem: My attempt to nitrate 1,6-naphthyridine with standard nitrating agents (HNO₃/H₂SO₄) results in a low yield and a mixture of isomers.
Possible Causes and Solutions:
-
Ring Deactivation: The electron-deficient nature of the 1,6-naphthyridine ring makes it highly resistant to electrophilic attack.
-
Harsh Reaction Conditions: The forcing conditions required for nitration can lead to side reactions and degradation of the starting material.
Troubleshooting Workflow:
Improving Nitration via N-oxide Formation
Recommendations:
-
N-Oxide Formation: Convert the 1,6-naphthyridine to its corresponding N-oxide. This activates the ring towards electrophilic attack and directs the substitution to the C4 and C5 positions.[2]
-
Milder Nitrating Agents: Use milder nitrating agents, such as acetyl nitrate, on the N-oxide.
-
Deoxygenation: After successful nitration, the N-oxide can be readily deoxygenated to afford the desired nitro-1,6-naphthyridine.
Issue 3: Lack of Selectivity in Minisci Radical Alkylation
Problem: I am attempting a Minisci reaction on a substituted 1,6-naphthyridine and obtaining a mixture of regioisomers.
Possible Causes and Solutions:
-
Multiple Reactive Sites: The radical nature of the Minisci reaction can lead to attack at multiple electron-deficient positions of the 1,6-naphthyridine ring.
-
Steric and Electronic Influence of Substituents: Existing substituents on the ring can influence the regioselectivity of the radical addition.
Recommendations:
-
Blocking Groups: If possible, introduce a temporary blocking group to deactivate one of the potential reaction sites.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of Minisci reactions. Experiment with different solvents to optimize the outcome.
-
Radical Source: The nature of the radical precursor can also affect the regioselectivity.
Table 2: Regioselectivity in a Decarboxylative Minisci Alkylation of Pyridines [3]
| Pyridine Substrate | Alkyl Radical Source | C2:C3:C4 Ratio |
| Pyridine | Pivalic acid | 70:10:20 |
| 3-Methylpyridine | Pivalic acid | 65:0:35 (at C2 & C6) |
| 4-Cyanopyridine | Pivalic acid | 100:0:0 (at C2 & C6) |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 5,7-Dichloro-1,6-naphthyridone
This protocol is adapted from a high-throughput screening study for the regioselective synthesis of a 1,6-naphthyridone derivative.[1]
Reaction Scheme:
Regioselective Suzuki-Miyaura Coupling
Materials:
-
5,7-Dichloro-1,6-naphthyridone
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(2-methoxyphenyl)phosphine ((2-MeO-Ph)₃P)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add 5,7-dichloro-1,6-naphthyridone (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and (2-MeO-Ph)₃P (0.08 equiv) in anhydrous DMF.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Minisci Radical Alkylation
This protocol is a general method for the C-4 alkylation of pyridines and can be adapted for 1,6-naphthyridines.[3]
Reaction Scheme:
Minisci Radical Alkylation
Materials:
-
1,6-Naphthyridine
-
Carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Water
Procedure:
-
To a reaction tube, add 1,6-naphthyridine (1.0 equiv), carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Add a 1:1 mixture of DCE and water.
-
Seal the tube and stir the biphasic mixture vigorously at 50 °C.
-
Monitor the reaction by LC-MS to determine the regioselectivity.
-
Upon completion, cool the reaction and dilute with dichloromethane.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
References
Technical Support Center: Purification of Polar 1,6-Naphthyridine Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of polar 1,6-naphthyridine compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of polar 1,6-naphthyridine derivatives in a question-and-answer format.
Problem 1: My compound shows poor or no retention on a standard C18 reverse-phase (RP) column.
-
Question: Why is my highly polar 1,6-naphthyridine eluting in the void volume of my C18 column, and what can I do to improve retention?
-
Answer: This is a common issue for polar compounds. Standard C18 columns rely on hydrophobic interactions, which are weak with highly polar molecules. The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.
Solutions:
-
Switch to a Polar-Compatible Stationary Phase: The most effective solution is to use a chromatography mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase (like silica, amide, or diol) with a high organic content mobile phase.[1][2][3][4] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer.[3][4]
-
Use Polar-Embedded or Polar-Endcapped RP Columns: These columns have polar groups incorporated into the stationary phase, which helps to retain polar analytes better than traditional C18 phases.
-
Employ Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your compound, increasing its hydrophobicity and retention on a C18 column.
-
Problem 2: I'm observing significant peak tailing or broad peaks on both normal-phase (silica) and reverse-phase columns.
-
Question: My 1,6-naphthyridine compound is producing asymmetric, tailing peaks. What causes this, and how can it be fixed?
-
Answer: Peak tailing for basic compounds like 1,6-naphthyridines is often caused by secondary interactions with the stationary phase or metal chelation. The nitrogen atoms in the naphthyridine ring are basic and can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to poor peak shape.[5][6]
Solutions:
-
Mobile Phase Modifiers: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active silanol sites.
-
Use Endcapped or Deactivated Columns: High-purity, endcapped silica columns have fewer free silanol groups, reducing the potential for these secondary interactions.
-
Address Metal Chelation: The 1,6-naphthyridine scaffold can chelate trace metals in the HPLC system or column. Using metal-free or bio-inert columns can mitigate this issue.[9]
-
Alternative Stationary Phases: Consider using alumina for normal-phase chromatography, as it is less acidic than silica.[7] For reverse-phase, mixed-mode columns with ion-exchange characteristics can improve peak shape for charged analytes.[5][10]
-
Problem 3: My compound is streaking badly on a preparative silica gel column, making separation impossible.
-
Question: Even with polar solvent systems, my compound streaks down the silica column. How can I get clean bands?
-
Answer: Streaking is a severe form of peak tailing common with highly polar, basic compounds on silica gel.[7] It indicates very strong, undesirable interactions between your compound and the stationary phase.
Solutions:
-
Use a Basic Mobile Phase System: A common and effective system for basic polar compounds is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide. A typical mixture might be 80:18:2 of DCM:MeOH:NH₄OH.[7] The ammonia neutralizes the acidic silica surface.
-
Dry Loading: If your compound has poor solubility in the column solvent, it can cause band broadening upon loading. Adsorbing your compound onto a small amount of silica gel or Celite and loading the dry powder onto the column can result in a much sharper starting band.[11]
-
Switch to a Different Stationary Phase: As mentioned, alumina can be a better choice for basic compounds. Alternatively, consider preparative HILIC or reverse-phase chromatography.
-
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a starting point for developing a HILIC method for polar 1,6-naphthyridine compounds.
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase). Amide phases are often a good starting point for separating highly hydrophilic molecules.[2]
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer (e.g., 10 mM Ammonium Acetate, pH adjusted with acetic acid).
-
Solvent B: Acetonitrile.
-
Crucially, the mobile phase must always contain a small percentage of water (at least 5%) to maintain the hydrated layer on the stationary phase. [2]
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) to ensure retention of the polar compound.
-
Run a gradient to increase the aqueous portion (e.g., from 5% to 40% water over 15-20 minutes).
-
Ensure the column is properly equilibrated at the initial conditions before each injection.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase, if possible. A high concentration of acetonitrile with minimal water is often suitable.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar 1,6-Naphthyridine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Common Challenges |
| Normal Phase (NP) | Silica Gel, Alumina | Non-polar organic solvents (e.g., Hexane, DCM) with polar modifiers (e.g., MeOH, EtOAc, TEA) | Inexpensive, good for preparative scale. | Peak tailing/streaking for basic compounds, compound instability on acidic silica.[7][12] |
| Reverse Phase (RP) | C18, C8 | Aqueous buffers with organic solvents (e.g., Acetonitrile, Methanol) | High reproducibility, wide availability of columns. | Poor retention of very polar compounds.[13] |
| HILIC | Bare Silica, Amide, Diol, Cyano | High organic (>70% Acetonitrile) with aqueous buffer. | Excellent retention for polar compounds, MS-friendly mobile phases.[1][2][14] | Requires careful control of water content, longer equilibration times. |
| SFC | Various (NP & Chiral) | Supercritical CO₂ with polar co-solvents (e.g., Methanol) | Fast separations, reduced organic solvent use, easy sample recovery.[15][16][17] | Requires specialized equipment. |
Mandatory Visualizations
A logical workflow can help researchers decide on the best purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for polar 1,6-naphthyridines?
A: For analytical purposes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique.[1][4][14] It is specifically designed to retain and separate highly polar compounds that perform poorly in reverse-phase chromatography.[2] For preparative, large-scale purification, traditional normal-phase chromatography on silica gel with a basic mobile phase modifier (like ammonia) is a cost-effective and common approach, provided the compound is stable on silica.[7][12]
Q2: Can I use Supercritical Fluid Chromatography (SFC) for these compounds?
A: Yes, SFC is an excellent and increasingly popular "green" alternative for purifying polar compounds.[15][16] It uses supercritical CO₂ as the main mobile phase, modified with a small amount of a polar co-solvent like methanol.[15] SFC offers very fast separations and significantly reduces the consumption of organic solvents.[16][17] Post-purification, the CO₂ evaporates, making sample recovery quick and easy.[18]
Q3: My 1,6-naphthyridine compound seems to be decomposing on the silica gel column. What should I do?
A: The acidic nature of standard silica gel can degrade sensitive compounds.
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, it's likely unstable.
-
Deactivate the Silica: You can try deactivating the silica gel by pre-treating the column with a mobile phase containing a base like triethylamine.
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[12] Alternatively, use a non-adsorptive technique like reverse-phase or HILIC.
Q4: How do I choose the right mobile phase modifier?
A: The choice depends on the chromatography mode and your compound's properties. The goal is to improve peak shape by suppressing unwanted interactions.
-
For Basic Compounds (like 1,6-naphthyridines) on Silica: Use a basic additive like triethylamine (TEA) or ammonium hydroxide to prevent interaction with acidic silanols.[7]
-
For RP-HPLC: An acidic modifier like formic acid or TFA is typically used to protonate the basic analyte and silanols, leading to more consistent interactions. A buffer like ammonium formate is also an excellent choice, especially for LC-MS applications.[8]
Below is a diagram illustrating the common problem of silanol interactions and the effect of a basic modifier.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. sielc.com [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Purification [chem.rochester.edu]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
troubleshooting solubility issues of 1,6-Naphthyridine-3-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6-Naphthyridine-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities and are of interest in pharmaceutical research, particularly in the development of novel therapeutics. For instance, some 1,6-naphthyridine derivatives have been investigated as inhibitors of protein kinases, such as c-Met kinase, which are implicated in cancer cell proliferation and survival.[1]
Q2: Why am I experiencing solubility issues with this compound?
A2: The solubility of this compound is significantly influenced by its chemical structure, which includes both a hydrophobic naphthyridine core and an ionizable carboxylic acid group. Its solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous media, the carboxylic acid group is protonated, leading to lower solubility.
Q3: What is the predicted pKa of this compound?
Q4: In which common solvents can I dissolve this compound?
A4: this compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in alcohols such as ethanol and methanol may be more limited. Aqueous solubility is highly pH-dependent.
Q5: How can I prepare a stock solution of this compound?
A5: For most in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. To prepare the stock solution, add the appropriate volume of DMSO to your weighed compound and facilitate dissolution by vortexing or gentle heating (37°C). Ensure the compound is fully dissolved before making further dilutions.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Precipitation of this compound in your aqueous assay buffer can lead to inaccurate and unreliable results. The following strategies can be employed to enhance its aqueous solubility.
Strategy 1: pH Adjustment
The primary method for increasing the aqueous solubility of this compound is to deprotonate the carboxylic acid group by increasing the pH of the solution.
-
Recommendation: Adjust the pH of your aqueous buffer to be at least 1.5 to 2 pH units above the pKa of the carboxylic acid. Since the predicted pKa is acidic, a buffer with a pH of 7.0 or higher is recommended.
-
Caution: Ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).
Strategy 2: Use of Co-solvents
If pH adjustment alone is insufficient or not feasible for your experimental setup, the use of a co-solvent can help maintain solubility.
-
Recommendation: When diluting your DMSO stock solution into the aqueous buffer, ensure the final concentration of DMSO is kept to a minimum, ideally ≤ 1% and for cellular assays, often ≤ 0.1%, to avoid solvent-induced artifacts.
-
Procedure: To minimize "solvent shock" which can cause precipitation, add the DMSO stock solution to the pre-warmed aqueous buffer dropwise while vortexing.
Strategy 3: Salt Formation
For formulation purposes, converting the carboxylic acid to a salt can significantly improve its aqueous solubility. This is generally performed as a separate chemical synthesis step.
Quantitative Solubility Data (Predicted)
| Solvent | Predicted Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 25 | Recommended for stock solutions. |
| Ethanol | Moderate | 25 | May require heating to fully dissolve. |
| Methanol | Moderate | 25 | May require heating to fully dissolve. |
| Water (pH 3.0) | Low | 25 | Carboxylic acid is protonated. |
| Water (pH 5.0) | Low to Moderate | 25 | Approaching the pKa of the carboxylic acid. |
| Water (pH 7.4) | Moderate to High | 25 | Carboxylic acid is mostly deprotonated. |
| Water (pH 9.0) | High | 25 | Carboxylic acid is fully deprotonated. |
Note: The qualitative solubility predictions are based on the chemical structure and general principles of solubility for carboxylic acids. Experimental determination is recommended for precise values.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer of a specific pH.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant, or filter the sample through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve of known concentrations.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general starting point for developing an HPLC method to quantify this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A starting gradient could be 10-90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (a wavelength around the absorbance maximum should be chosen).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or the mobile phase).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the filtered samples from the solubility experiment.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing Experimental Workflows
Troubleshooting Solubility in a Kinase Assay Workflow
Poor solubility of a test compound like this compound, a potential c-Met kinase inhibitor, can be a significant issue in in vitro kinase assays. The following diagram illustrates a logical workflow for troubleshooting precipitation issues in such an assay.
Caption: A logical workflow for troubleshooting compound precipitation in a kinase assay.
c-Met Kinase Signaling Pathway and Inhibition
Understanding the signaling pathway of the target can provide context for the importance of having a soluble inhibitor. The diagram below shows a simplified representation of the c-Met signaling pathway and the point of inhibition by a small molecule inhibitor like a 1,6-naphthyridine derivative.
Caption: Inhibition of the c-Met signaling pathway by a small molecule inhibitor.
References
Technical Support Center: Synthesis and Stability of 1,6-Naphthyridine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,6-naphthyridine intermediates during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of 1,6-naphthyridine intermediates.
Issue 1: Low Yield and Complex Mixture in Friedländer Annulation
Question: I am attempting a Friedländer synthesis to prepare a substituted 1,6-naphthyridine, but I am observing low yields and a complex mixture of products. What are the potential causes and how can I optimize the reaction?
Answer: Low yields and the formation of multiple products in a Friedländer synthesis can stem from several factors, primarily related to reaction conditions and the stability of intermediates.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Side Reactions of α,β-Unsaturated Carbonyl Intermediate | The α,β-unsaturated carbonyl compound, formed in situ, can undergo polymerization or undesired Michael additions with the aminopyridine starting material under harsh acidic or basic conditions.[1] | Carefully control the reaction temperature. Consider using a biphasic reaction medium to sequester the carbonyl compound.[1] |
| Poor Regioselectivity | When using unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of regioisomers. | Optimize catalyst selection; for instance, bicyclic amine catalysts have been shown to favor the formation of specific regioisomers. Slow addition of the methyl ketone substrate and higher reaction temperatures can also improve regioselectivity. |
| Decomposition of Aminopyridine Precursor | Aminopyridines can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures in the presence of air. | Ensure the purity of the 4-aminopyridine starting material. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Logical Workflow for Troubleshooting Friedländer Annulation:
Caption: Troubleshooting workflow for Friedländer synthesis of 1,6-naphthyridines.
Issue 2: Product Degradation During Workup and Purification
Question: My reaction to form a 1,6-naphthyridine intermediate appears to be successful by TLC, but I experience significant product loss and decomposition during aqueous workup and column chromatography. What could be happening?
Answer: Decomposition during workup and purification is often due to the instability of the intermediates in the presence of acid, base, or silica gel. Dihydronaphthyridine intermediates, for example, can be particularly sensitive.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of Intermediates | Chloro-substituted pyridine intermediates or other functional groups on the naphthyridine ring may be susceptible to hydrolysis under acidic or basic workup conditions. | Use a neutral aqueous wash (e.g., brine) if possible. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer. |
| Ring Opening of Dihydronaphthyridines | Dihydronaphthyridine intermediates can undergo acid-catalyzed ring opening. | Avoid strong acids during workup. Consider using a milder purification technique than silica gel chromatography, such as crystallization or preparative TLC with a less acidic stationary phase. |
| Decomposition on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive intermediates. | Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a different stationary phase for chromatography, such as alumina (basic or neutral). |
Experimental Workflow for Stable Intermediate Isolation:
Caption: General workflow for the isolation and purification of sensitive intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for 1,6-naphthyridine intermediates?
A1: While specific pathways depend on the exact structure of the intermediate, common degradation routes include:
-
Hydrolysis: Chloro-substituted pyridines and ester functionalities are prone to hydrolysis under acidic or basic conditions.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of N-oxides.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to decomposition. The rate of photodegradation is often solvent-dependent.[1]
-
Ring Opening: Dihydronaphthyridine intermediates can undergo acid-catalyzed ring-opening reactions.[2][3]
-
Decarboxylation: Naphthyridine carboxylic acid intermediates may undergo thermal decarboxylation.[4]
Q2: How can I monitor the stability of my 1,6-naphthyridine intermediate?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the most common approach. This involves developing an HPLC method that can separate the intact intermediate from its potential degradation products. Quantitative NMR (qNMR) can also be a powerful tool for monitoring the concentration of the intermediate and the formation of byproducts over time without the need for a reference standard for each degradant.[5][6]
Q3: What are the ideal storage conditions for 1,6-naphthyridine intermediates?
A3: Based on potential degradation pathways, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For particularly sensitive intermediates, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Store as a dry solid. If in solution, ensure the pH is neutral and the solvent is aprotic and dry, if possible.
Data Presentation
The following table summarizes the typical extent of degradation observed in forced degradation studies of related heterocyclic compounds under various stress conditions. While specific data for 1,6-naphthyridine intermediates is limited in the literature, this provides a general guideline for expected stability.[7]
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 30 | Hydrolyzed esters, ring-opened products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15 - 40 | Hydrolyzed esters, ring-opened products |
| Oxidative | 3% H₂O₂ at room temp for 24h | 5 - 20 | N-oxides |
| Thermal | 80°C for 48h | 5 - 15 | Decarboxylated products, rearrangement products |
| Photolytic | UV light (254 nm) for 24h | 10 - 50 | Complex mixture of photoproducts |
Experimental Protocols
Key Experiment: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method to monitor the stability of a 1,6-naphthyridine intermediate.
1. Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the 1,6-naphthyridine intermediate from its potential degradation products generated under forced degradation conditions.
2. Materials and Methods:
-
Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Forced Degradation Sample Preparation:
-
Acidic: Dissolve the intermediate in 0.1 M HCl and heat at 60°C.
-
Basic: Dissolve the intermediate in 0.1 M NaOH and heat at 60°C.
-
Oxidative: Dissolve the intermediate in a solution of 3% H₂O₂ at room temperature.
-
Thermal: Store the solid intermediate at 80°C.
-
Photolytic: Expose a solution of the intermediate to UV light.
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before injection.
-
3. HPLC Method Development:
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and column temperature to achieve good resolution between the main peak and any degradation peaks.
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detecting both the parent compound and its degradants.
4. Validation (as per ICH guidelines):
-
Specificity: Inject the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main peak.
-
Linearity: Prepare a series of standard solutions of the intermediate and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a placebo mixture.
-
Precision: Assess repeatability and intermediate precision by injecting multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the intermediate that can be reliably detected and quantified.
Signaling Pathway of a Hypothetical Decomposition:
Caption: Potential degradation pathways for a 1,6-naphthyridine intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. iagim.org [iagim.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Scale-Up Synthesis of 1,6-Naphthyridine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,6-Naphthyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the 1,6-naphthyridine core structure on a larger scale?
A1: Several strategies have been developed for synthesizing the 1,6-naphthyridine scaffold. For scale-up, methods that avoid harsh conditions and offer high yields are preferred. Key approaches include:
-
Acid-Mediated Intramolecular Cyclization: A prominent method involves the Friedel-Crafts-type cyclization of precursors like 4-(arylamino)nicotinonitriles.[1][2] This strategy uses strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to promote the ring-closing reaction, often with good to excellent yields.[1][2]
-
Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route by combining multiple starting materials (e.g., a benzaldehyde derivative, malononitrile, and an amine) to rapidly build the complex heterocyclic structure.[3][4] These methods are advantageous for their operational simplicity and atom economy.[3]
-
Modified Skraup Reaction: The classical Skraup reaction, which uses glycerol and an oxidizing agent with an aminopyridine, can be used but often involves violent, exothermic conditions, making it less suitable for scale-up without significant process safety controls.[5]
Q2: What are the primary challenges encountered during the scale-up synthesis of 1,6-naphthyridine derivatives?
A2: Transitioning from bench-scale to pilot or industrial scale presents several critical challenges:
-
Product Insolubility and Isolation: Many naphthyridine derivatives are highly crystalline, insoluble solids, which complicates their isolation and purification.[6] A major hurdle can be isolating the product in a form pure enough for clinical studies directly from the reaction mixture.[6]
-
Exothermic Reaction Control: Certain synthetic routes, particularly classical methods, can be highly exothermic and difficult to control on a large scale, posing significant safety risks.[5]
-
Reagent Handling and Safety: The use of strong, corrosive acids (H2SO4, CF3SO3H) or hazardous reagents requires specialized equipment and handling protocols suitable for large quantities.[1]
-
Purification: While lab-scale synthesis may rely on column chromatography, this method is often impractical and costly at scale.[7] Developing robust crystallization or slurry-washing procedures is essential for achieving high purity.
Q3: What are the critical safety considerations for this process?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: All reaction steps should be evaluated for their thermal potential using techniques like Differential Scanning Calorimetry (DSC) to understand and control exotherms.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, aprons, and face shields, is mandatory, especially when handling large volumes of strong acids.
-
Reactor and Equipment: Reactions should be conducted in appropriately rated glass-lined or stainless steel reactors equipped with efficient overhead stirring, temperature probes, and cooling systems.
-
Controlled Reagent Addition: For exothermic steps, reagents should be added slowly and sub-surface to prevent localized overheating and splashing.
Troubleshooting Guide
Problem: The yield of the cyclization reaction is low.
-
Possible Cause: Incomplete reaction or degradation of starting material/product.
-
Solution:
-
Verify Reagent Quality: Ensure starting materials are pure and dry, as impurities can inhibit the reaction.
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While both CF3SO3H and H2SO4 can be effective, one may be superior for a specific substrate.[1] A systematic screen of reaction conditions is recommended.
-
Control Temperature: Monitor the internal reaction temperature closely. Some reactions require heating to proceed, while others may need cooling to prevent side reactions.
-
Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) before quenching.
-
Problem: The product is a solid chunk in the reactor and is difficult to filter and purify.
-
Possible Cause: The product has very low solubility in the reaction or workup solvent. This is a known challenge for this class of compounds.[6]
-
Solution:
-
Anti-Solvent Precipitation: After the reaction is complete, consider adding a miscible "anti-solvent" in which the product is insoluble but impurities remain dissolved. This can help precipitate the product as a manageable solid.
-
pH Adjustment: The carboxylic acid functionality allows for pH-dependent solubility. The product can be dissolved in a basic aqueous solution and then re-precipitated by carefully adjusting the pH with an acid, which can help break up aggregates and improve purity.
-
Slurry Washing: Instead of a single filtration, wash the crude solid product as a slurry in a suitable solvent. This involves stirring the solid in the wash solvent for a period before filtering, which is more effective at removing trapped impurities than a simple filter cake wash.
-
Salt Formation: Consider forming a salt of the carboxylic acid to improve its solubility and handling characteristics for purification, followed by conversion back to the free acid.
-
Problem: The final product is contaminated with persistent impurities.
-
Possible Cause: Formation of side products during the reaction or incomplete removal during workup.
-
Solution:
-
Identify the Impurity: Use analytical techniques like LC-MS and NMR to identify the structure of the impurity.[7] This can provide clues about its origin (e.g., unreacted starting material, a regioisomer, or a degradation product).
-
Recrystallization: Develop a robust recrystallization protocol. This requires screening various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. Hot ethanol has been used for recrystallizing similar compounds.[3]
-
Modify Reaction Conditions: If a side product is identified, adjust the reaction conditions (e.g., lower the temperature, change the catalyst) to disfavor its formation.
-
Data Presentation
Table 1: Example of Acid Catalyst Optimization for Friedel-Crafts Cyclization (Based on data for related 1,6-naphthyridine syntheses)[1]
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF3SO3H | None | 25 | 0.5 | 84 |
| 2 | H2SO4 | None | 25 | 2 | 82 |
| 3 | PPA | None | 100 | 4 | <10 |
| 4 | HCl (4M) | Dioxane | 100 | 12 | No Reaction |
Experimental Protocols
Key Experiment: Scale-Up of Acid-Mediated Intramolecular Cyclization
This protocol is a generalized procedure based on common laboratory methods and should be adapted and optimized for specific substrates and equipment.[1][2]
1. Reactor Setup:
-
Charge a clean, dry, temperature-controlled reactor equipped with a mechanical stirrer, nitrogen inlet, and thermocouple with the 4-(arylamino)nicotinonitrile precursor.
-
Ensure the reactor's cooling system is operational.
2. Reaction:
-
Begin stirring the precursor under a nitrogen atmosphere.
-
Slowly add the strong acid catalyst (e.g., concentrated H2SO4) via a dropping funnel or pump over 30-60 minutes. Maintain the internal temperature below 30°C using the cooling jacket.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until reaction monitoring (e.g., HPLC) shows complete consumption of the starting material.
3. Work-up and Isolation:
-
Carefully quench the reaction by slowly adding the reaction mixture to a separate vessel containing crushed ice or cold water with vigorous stirring. This step is highly exothermic and must be done with caution.
-
The crude product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration using a Nutsche filter or centrifuge.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7), followed by a wash with a suitable organic solvent (e.g., ethanol or acetone) to remove organic impurities.
4. Purification:
-
Transfer the crude, damp solid to a clean reactor.
-
Add a suitable recrystallization solvent (e.g., ethanol, acetic acid) and heat the mixture to reflux until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified product, wash with cold solvent, and dry under vacuum at 50-60°C until a constant weight is achieved.
Visualizations
Caption: General workflow for the scale-up synthesis of this compound.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for 1,6-Naphthyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,6-naphthyridine cross-coupling reactions. The following sections offer insights into catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for the functionalization of 1,6-naphthyridines?
A1: The most prevalent cross-coupling reactions for functionalizing the 1,6-naphthyridine core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad substrate scope and functional group tolerance.
Q2: Which palladium catalysts are generally recommended for Suzuki-Miyaura coupling of halo-1,6-naphthyridines?
A2: While catalyst choice is substrate-dependent, modern palladium systems with bulky, electron-rich phosphine ligands are often preferred for heteroaromatic substrates like 1,6-naphthyridines. Catalyst systems such as those employing SPhos, XPhos, or RuPhos ligands with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. For less reactive chloro-1,6-naphthyridines, more active catalyst systems may be necessary.
Q3: What are the key considerations for selecting a catalyst system for the Buchwald-Hartwig amination of halo-1,6-naphthyridines?
A3: For Buchwald-Hartwig amination on the 1,6-naphthyridine scaffold, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or ferrocenyl-based ligands (e.g., dppf) are known to be effective. The choice between a primary or secondary amine coupling partner will also influence the optimal ligand selection. The base is another critical component, with strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS being commonly used.
Q4: How can I minimize side reactions such as homocoupling and protodeboronation in Suzuki-Miyaura reactions of 1,6-naphthyridines?
A4: Homocoupling of the boronic acid/ester can often be suppressed by ensuring strictly anaerobic conditions through thorough degassing of solvents and reagents. Using a slight excess of the halo-1,6-naphthyridine can also be beneficial. Protodeboronation, the cleavage of the C-B bond by a proton source, can be minimized by using anhydrous solvents, a suitable base (e.g., K₃PO₄), and by using more stable boronic esters like pinacol esters instead of boronic acids.
Q5: What are common side reactions in the Buchwald-Hartwig amination of 1,6-naphthyridines and how can they be avoided?
A5: A common side reaction is hydrodehalogenation, where the halide on the 1,6-naphthyridine is replaced by a hydrogen atom. This can be promoted by β-hydride elimination from the palladium-amido intermediate. Using bulky ligands that favor reductive elimination over β-hydride elimination can mitigate this. Another potential issue is catalyst inhibition by the nitrogen atoms of the naphthyridine ring. Using highly active catalysts and optimizing reaction conditions can help overcome this.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently. 2. Catalyst Poisoning: The nitrogen atoms of the 1,6-naphthyridine ring are coordinating to the palladium center. 3. Poor Solubility: Starting materials are not soluble in the chosen solvent. 4. Ineffective Base: The base is not strong enough or soluble enough to promote transmetalation. 5. Protodeboronation: The boronic acid/ester is degrading. | 1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms Pd(0) (e.g., Buchwald G3/G4 precatalysts). Ensure rigorous degassing. 2. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to sterically shield the palladium center. 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). 4. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. 5. Use a pinacol boronic ester instead of a boronic acid. Use anhydrous conditions and a suitable base like K₃PO₄. |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction. 2. Dehalogenation of 1,6-Naphthyridine: Presence of protic impurities or a side reaction of the catalyst. 3. Protodeboronation: Hydrolysis of the boronic acid/ester. | 1. Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw or sparging with argon). 2. Use anhydrous solvents and reagents. Consider screening different palladium/ligand combinations. 3. Use a boronic acid pinacol ester or a potassium trifluoroborate salt. Minimize water content or use anhydrous conditions. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The active Pd(0) species is not forming or is deactivated. 2. Poor Oxidative Addition: The halo-1,6-naphthyridine is unreactive (especially chlorides). 3. Catalyst Inhibition: Strong coordination of the amine or naphthyridine nitrogen to the palladium center. 4. Base Incompatibility: The base is not strong enough or is sterically hindered. | 1. Use a highly active precatalyst (e.g., Buchwald precatalysts). Ensure anhydrous and anaerobic conditions. 2. Use more electron-rich and bulky ligands (e.g., BrettPhos, RuPhos). Increase reaction temperature. 3. Screen different ligands that can promote the desired coupling over catalyst inhibition. 4. Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS. |
| Significant Byproduct Formation | 1. Hydrodehalogenation: β-hydride elimination from the palladium-amido intermediate. 2. Amine Scrambling/Multiple Arylations: With primary amines. | 1. Use bulky ligands that accelerate reductive elimination (e.g., Josiphos-type ligands).[1] 2. Carefully control the stoichiometry of the amine. Consider using a protecting group strategy if necessary. |
Catalyst Performance Data (Illustrative for N-Heterocycles)
The following data is compiled from studies on pyridines and other related N-heterocycles and should be used as a starting point for optimization in 1,6-naphthyridine systems.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 95 |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 75 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Bromo-N-Heterocycles with Secondary Amines (e.g., Morpholine)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 4 | 95 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 |
| PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 24 | 82 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 6 | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-1,6-Naphthyridine
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halo-1,6-naphthyridine (1.0 equiv), the boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Degassing: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halo-1,6-Naphthyridine
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Degassing: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the halo-1,6-naphthyridine (1.0 equiv) and the amine (1.1-1.2 equiv) dissolved in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Synthesis of 1,6-Naphthyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Naphthyridine-3-carboxylic acid. The information focuses on managing common impurities encountered during a typical synthetic route involving the Gould-Jacobs reaction followed by ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Gould-Jacobs reaction, which involves the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate. This intermediate is then saponified (hydrolyzed) to yield the final this compound.
Q2: What are the primary impurities I should expect in this synthesis?
The main impurities are typically related to incomplete reactions at each stage. These include:
-
Unreacted 4-aminopyridine: A starting material that may be carried through if the initial condensation is not complete.
-
Diethyl (pyridin-4-ylamino)methylenemalonate: The intermediate formed after the initial condensation. Its presence indicates an incomplete cyclization.
-
Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate: The ester precursor to the final product. Its presence signifies incomplete hydrolysis.
-
Decarboxylated side-product: Under harsh, high-temperature conditions, decarboxylation of the 3-carboalkoxy group can occur, leading to the formation of a 4-hydroxy-1,6-naphthyridine without the desired carboxylic acid group.[1]
Q3: How can I monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of intermediates and the final product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and impurity profile.
Q4: What are the best general purification strategies for the final product?
A combination of techniques is often most effective. An initial acidic wash of the crude product in an organic solvent can help remove basic impurities like unreacted 4-aminopyridine.[2] Recrystallization from a suitable solvent (such as ethanol, acetic acid, or a DMF/water mixture) is an excellent method for purifying the solid product.[1] For highly impure samples, silica gel column chromatography may be necessary.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate after cyclization | Incomplete condensation of 4-aminopyridine and DEEM. | Ensure a slight excess of DEEM is used (1.0-1.2 equivalents). Extend the heating time for the condensation step and monitor by TLC until the 4-aminopyridine spot is minimal. |
| Cyclization temperature was too low or heating time was too short. | The thermal cyclization requires high temperatures, typically around 250 °C.[1] Ensure your high-boiling solvent (e.g., Dowtherm A or diphenyl ether) reaches and maintains this temperature for 30-60 minutes. Microwave-assisted synthesis can also be an effective alternative to achieve high temperatures rapidly.[1] | |
| Presence of a significant amount of diethyl (pyridin-4-ylamino)methylenemalonate in the cyclization product | Incomplete cyclization. | Increase the cyclization temperature or prolong the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Final product contains residual ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate | Incomplete saponification (hydrolysis) of the ester. | Extend the reflux time with the aqueous base (e.g., NaOH or KOH). Ensure a sufficient excess of the base is used to drive the reaction to completion. Monitor the reaction by TLC or HPLC. |
| Difficulty in precipitating the final product after acidification | The product may be too soluble in the chosen solvent system. | After acidification, cool the solution in an ice bath to reduce solubility. If precipitation is still poor, consider reducing the volume of the solution by evaporation before cooling. |
| Crude product is highly discolored | Formation of degradation byproducts due to excessive heating. | Optimize the cyclization temperature and time to find a balance between efficient cyclization and minimal degradation. Prolonged heating at very high temperatures (e.g., >300 °C) can lead to decomposition.[1] |
Quantitative Data Summary
The following tables provide illustrative quantitative data that may be expected during the synthesis and analysis of this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Typical Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Condensation | 4-Aminopyridine, DEEM | None | 110 - 130 | 1 - 2 h | >95 (crude intermediate) |
| Cyclization | Diethyl (pyridin-4-ylamino)methylenemalonate | Dowtherm A | ~250 | 30 - 60 min | 60 - 75 |
| Saponification | Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, NaOH | Water/Ethanol | Reflux (~100) | 2 - 4 h | 85 - 95 |
Table 2: Illustrative Impurity Profile by HPLC
| Compound | Retention Time (min) | Typical Level in Crude Product (%) | Acceptable Level in Final Product (%) |
| 4-Aminopyridine | 2.5 | < 2 | < 0.1 |
| Diethyl (pyridin-4-ylamino)methylenemalonate | 5.8 | 5 - 15 | < 0.1 |
| Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate | 7.2 | 2 - 10 | < 0.5 |
| This compound | 4.1 | 70 - 90 | > 99.0 |
Table 3: Illustrative TLC Analysis Data
| Compound | Typical Rf Value * |
| 4-Aminopyridine | 0.35 |
| Diethyl (pyridin-4-ylamino)methylenemalonate | 0.60 |
| Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate | 0.50 |
| This compound | 0.20 |
*Mobile Phase: Dichloromethane:Methanol (9:1)
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120°C for 1.5 hours. The reaction mixture will become a solid mass. Allow the mixture to cool to room temperature. The crude diethyl (pyridin-4-ylamino)methylenemalonate can be used directly in the next step.
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A (enough to ensure good stirring). Heat the mixture to 250°C and maintain this temperature for 45 minutes.
-
Work-up and Purification: Cool the reaction mixture to below 100°C and add hexane to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Saponification)
-
Hydrolysis: Suspend the crude or purified ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Heat the mixture to reflux for 3 hours, during which the solid should dissolve.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: While stirring, acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical relationship of impurity formation.
Caption: Troubleshooting workflow for product purification.
References
Technical Support Center: Synthesis of 1,6-Naphthyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the alternative synthetic routes to this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to synthesizing the 1,6-naphthyridine core?
A1: The most prevalent methods for constructing the 1,6-naphthyridine skeleton are the Friedländer annulation and the Skraup synthesis. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For 1,6-naphthyridines, this typically involves derivatives of 4-aminopyridine. The Skraup synthesis is a cyclization reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[3] While effective for some naphthyridine isomers, it can be a highly exothermic and sometimes violent reaction.[3]
Q2: What is a recommended precursor for the 3-carboxylic acid functionality in a Friedländer synthesis?
A2: A common and effective strategy is to use an active methylene compound that will result in a precursor to the carboxylic acid at the 3-position. Ethyl acetoacetate is an excellent choice for this purpose. Its reaction with a suitable 4-aminopyridine derivative, such as 4-aminonicotinaldehyde (4-amino-3-formylpyridine), will yield an ethyl 1,6-naphthyridine-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.
Q3: Are there alternative starting materials besides 4-aminonicotinaldehyde?
A3: Yes, other 4-aminopyridine derivatives with a functional group at the 3-position that can participate in cyclization can be used. For instance, a 4-aminonicotinonitrile could be a viable starting material.[4] The synthesis of 1,6-naphthyridin-2(1H)-ones has been reported from 4-aminonicotinaldehyde and various active methylene compounds like malonamide or methyl cyanoacetate, which could potentially be further modified to the target molecule.[5]
Q4: My Friedländer cyclization is giving a low yield. What are the common causes and how can I troubleshoot it?
A4: Low yields in Friedländer synthesis can stem from several factors. Key areas to investigate include the choice of catalyst, reaction temperature, and purity of starting materials. Both acid and base catalysts are used, and the optimal choice is substrate-dependent. Suboptimal temperatures can lead to side reactions or decomposition. It is also crucial to ensure the purity of the 4-aminopyridine precursor and the active methylene compound, as impurities can inhibit the reaction. Monitoring the reaction by TLC to ensure it has gone to completion is also recommended.[6]
Q5: I am observing the formation of multiple side products. What are the likely culprits?
A5: A common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone or ester reactant.[7] When using unsymmetrical ketones, poor regioselectivity can also lead to a mixture of products.[6] Ensuring the purity of starting materials and optimizing the catalyst and reaction conditions can help minimize the formation of these byproducts.
Troubleshooting Guides
Guide 1: Low Yield in Friedländer Annulation
This guide addresses common issues leading to low product yield in the cyclocondensation of 4-aminonicotinaldehyde with ethyl acetoacetate.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of acid or base catalyst is critical. Experiment with both types. For base-catalyzed reactions, try piperidine, KOH, or NaOH. For acid-catalyzed conditions, p-toluenesulfonic acid (p-TsOH) or even solvent-free grinding with a reusable catalyst can be effective.[6][8] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some protocols require heating, others may proceed efficiently at room temperature with a highly active catalyst.[6] Start with milder conditions and gradually increase the temperature while monitoring the reaction progress. |
| Incomplete Reaction | Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. |
| Impure Starting Materials | Ensure the purity of both 4-aminonicotinaldehyde and ethyl acetoacetate. Impurities can significantly hinder the reaction. Recrystallize or purify the starting materials if necessary. |
| Solvent Effects | The choice of solvent can influence reaction rates. While ethanol is commonly used, consider exploring other solvents or even solvent-free conditions, which have been shown to be effective and can simplify work-up.[8] |
Guide 2: Incomplete or Failed Hydrolysis of Ethyl Ester
This guide focuses on issues encountered during the conversion of ethyl 1,6-naphthyridine-3-carboxylate to the final carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Insufficient Base/Acid | For alkaline hydrolysis, ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. An excess is often recommended to drive the reaction to completion. For acid hydrolysis, a large excess of water with a catalytic amount of strong acid is needed.[9][10] |
| Steric Hindrance | While less common for this specific ester, sterically hindered esters can be resistant to hydrolysis. In such cases, more forcing conditions such as higher temperatures, longer reaction times, or the use of a co-solvent like THF or dioxane may be necessary. A non-aqueous hydrolysis method using dichloromethane/methanol as the solvent has also been reported for hindered esters.[11] |
| Reversibility of Acid Hydrolysis | Acid-catalyzed hydrolysis is a reversible reaction. To favor the formation of the carboxylic acid, use a large excess of water (from the dilute acid solution).[9] |
| Incomplete Work-up | After alkaline hydrolysis, the product exists as a carboxylate salt. Ensure the reaction mixture is adequately acidified (typically to pH 1-2) with a strong acid like HCl to precipitate the carboxylic acid before extraction.[10] |
Alternative Synthetic Routes & Methodologies
The primary route to this compound involves a two-step process: a Friedländer annulation followed by ester hydrolysis. An alternative, though less direct, approach could involve the synthesis of a 3-cyano-1,6-naphthyridine derivative, which would then require hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocols
Method 1: Friedländer Annulation and Ester Hydrolysis (Proposed)
Step 1: Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminonicotinaldehyde (1.0 eq) in absolute ethanol.
-
Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of a base such as piperidine or potassium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 2-methyl-1,6-naphthyridine-3-carboxylate (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Addition of Base: Add an excess of sodium hydroxide (2-3 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated HCl to a pH of 1-2. The carboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[10]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed synthetic pathway via Friedländer Annulation.
Caption: Alternative synthetic pathway from a cyano precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,6-Naphthyridine-3-carboxylic Acid and 1,8-Naphthyridine-3-carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the 1,6-naphthyridine-3-carboxylic acid and 1,8-naphthyridine-3-carboxylic acid core structures. The information presented is collated from preclinical research to aid in the strategic development of novel therapeutics.
Core Structural Differences
The fundamental difference between these two scaffolds lies in the arrangement of the nitrogen atoms within their fused pyridine rings. This seemingly subtle variation significantly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.
1,8-Naphthyridine-3-carboxylic Acid: A Cornerstone of Antibacterial Agents
The 1,8-naphthyridine-3-carboxylic acid scaffold is a well-established and extensively studied pharmacophore, most notably as the foundational structure for a class of quinolone antibiotics.[1] The pioneering compound, nalidixic acid, was the first of this class introduced for treating urinary tract infections.[1]
Primary Biological Activity: Antibacterial
Derivatives of 1,8-naphthyridine-3-carboxylic acid are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[3] This mechanism of action has been the basis for the development of numerous life-saving fluoroquinolone antibiotics.
Table 1: Selected Antibacterial Activity of 1,8-Naphthyridine-3-carboxylic Acid Derivatives
| Compound Class | Target Organism(s) | MIC (μg/mL) | Reference |
| Fluoroquinolone derivatives | S. aureus, E. coli | 1.95 (for compound 14) | [2] |
| Nalidixic acid derivatives | Gram-negative and Gram-positive bacteria | 6.25 (for compound C) | [4] |
| 1,8-naphthyridine-3-carbonitrile analogues | M. tuberculosis H37Rv | 6.25 - 12.5 | [4] |
| 1,8-naphthyridine-3-thiosemicarbazides | S. aureus | 6-7 mM | [1] |
MIC: Minimum Inhibitory Concentration
Other Reported Activities
While antibacterial activity is predominant, derivatives of the 1,8-naphthyridine scaffold have also been investigated for other therapeutic applications, including:
-
Anticancer Activity: Some derivatives have shown cytotoxicity against various cancer cell lines.[5]
-
Antihistaminic Effects: Certain analogues have been designed and evaluated for their H1 receptor antagonism.[1]
This compound: A Scaffold for Anticancer Therapeutics
In contrast to its 1,8-isomer, the 1,6-naphthyridine core is more frequently associated with anticancer and cytotoxic activities. A prominent group of natural products based on a related benzo[de][6][7]naphthyridine structure are the aaptamines, isolated from marine sponges.[8][9]
Primary Biological Activity: Cytotoxicity and Anticancer Effects
Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent growth-inhibitory properties against a range of human cancer cell lines.[10][11] The proposed mechanisms of action are diverse and may include DNA intercalation, induction of apoptosis, and modulation of key signaling pathways.[8]
Table 2: Selected Cytotoxic Activity of 1,6-Naphthyridine Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 (μM) | Reference |
| Benzo[b][6][7]naphthyridine carboxamides | Murine P388 leukemia, Human Jurkat leukemia | <0.01 (for some compounds) | [10] |
| Aaptamine derivatives | HL60, K562, MCF-7, KB, HepG2, HT-29 | 0.03 - 8.5 | [11] |
| Aaptamine | NT2 human embryonal carcinoma | 50 | [12] |
| Suberitines A and D (bis-aaptamines) | P388 cell lines | 1.8 and 3.5 | [12] |
IC50: Half-maximal Inhibitory Concentration
Other Reported Activities
While the primary focus has been on oncology, some 1,6-naphthyridine derivatives have also been explored for their:
-
Antibacterial Activity: Certain 8-methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids have shown good Gram-positive antibacterial activity, with minimum inhibitory concentrations comparable to ciprofloxacin for some derivatives.[13]
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This quantitative assay is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The diluted inoculum is added to each well of the microtiter plate containing the compound dilutions. Control wells, including a growth control (inoculum without compound) and a sterility control (broth only), are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Cytotoxicity Assessment: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 1-4 hours.[15]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by metabolically active cells.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[14]
Signaling Pathways and Mechanisms of Action
1,8-Naphthyridine-3-carboxylic Acid Derivatives: Inhibition of Bacterial DNA Replication
Caption: Mechanism of antibacterial action for 1,8-naphthyridine derivatives.
1,6-Naphthyridine Derivatives: Proposed Anticancer Mechanisms
Caption: Diverse proposed mechanisms of cytotoxic action for 1,6-naphthyridine derivatives.
Conclusion
The isomeric positioning of nitrogen atoms in the naphthyridine core profoundly dictates the primary biological activity of its derivatives. The 1,8-naphthyridine-3-carboxylic acid scaffold has been a highly successful framework for the development of antibacterial agents that target bacterial topoisomerases. Conversely, the 1,6-naphthyridine scaffold, particularly its benzo-fused analogues, has yielded potent cytotoxic compounds with potential applications in oncology, acting through various mechanisms to induce cancer cell death. This comparative guide highlights the distinct therapeutic avenues offered by these two important heterocyclic systems.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Aaptamines from Malaysian Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic aaptamine derivatives from the South China Sea sponge Aaptos aaptos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 1,6-Naphthyridines as Kinase and Phosphodiesterase Inhibitors: A Guide to Structure-Activity Relationships
For researchers and professionals in drug discovery, the 1,6-naphthyridine scaffold represents a versatile and potent core structure for the development of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine derivatives as inhibitors of two distinct enzyme classes: spleen tyrosine kinase (Syk) and c-Met kinase, both critical targets in oncology and immunology, alongside phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory pathways.
This analysis is supported by quantitative data from published experimental studies, presented in structured tables for ease of comparison. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.
1,6-Naphthyridine Derivatives as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. A series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivatives have been investigated for their c-Met inhibitory activity. The following table summarizes the structure-activity relationship, highlighting the impact of substitutions at the N-1, N-3, and C-5 positions on inhibitory potency.
| Compound | R1 | R3 | R5 | c-Met IC50 (µM) |
| 1a | H | H | H | >50 |
| 2a | -(CH2)3N(CH3)2 | 3,4-di-Cl-benzyl | H | 15.6 |
| 2j | -(CH2)3N(CH3)2 | 3-Cl, 4-F-benzyl | H | 10.5 |
| 2t | -(CH2)3N(CH3)2 | 3-Cl, 4-(1-piperazinylcarbonyl)phenoxy-benzyl | H | 2.6 |
| 3a | -(CH2)3N(CH3)2 | 3,4-di-Cl-benzyl | 4-(N-methylcarboxamido)phenoxy | 4.8 |
| 3d | -(CH2)3N(CH3)2 | 3-Cl, 4-F-benzyl | 4-(N-methylcarboxamido)phenoxy | 3.1 |
Data extracted from Wang et al., Org. Biomol. Chem., 2013, 11, 1545-1562.
The SAR for this series indicates that a basic amine-containing substituent at the N-1 position is crucial for activity. At the N-3 position, a substituted benzyl group is favored, with specific halogen and phenoxy substitutions enhancing potency. Furthermore, the introduction of a substituted phenoxy group at the C-5 position generally leads to improved c-Met inhibition.
1,6-Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, making it an attractive target for autoimmune diseases and certain cancers. The SAR of 5,7-disubstituted-1,6-naphthyridines has been explored, with key findings summarized below.
| Compound | R5 | R7 | Syk IC50 (µM) |
| 4a | NH2 | 4-methoxyphenyl | 0.23 |
| 4b | NH2 | 4-chlorophenyl | 0.11 |
| 4c | NH2 | 4-(dimethylamino)phenyl | 0.045 |
| 5a | 3-(dimethylamino)propylamino | 4-chlorophenyl | 0.015 |
| 5b | 2-(dimethylamino)ethylamino | 4-chlorophenyl | 0.028 |
| 5c | 4-(dimethylamino)butylamino | 4-chlorophenyl | 0.021 |
Data extracted from Cywin et al., Bioorg. Med. Chem. Lett., 2003, 13, 1415-1418.
For this class of Syk inhibitors, a 7-aryl group is essential for potent activity, with para-substitution being particularly favorable. The introduction of an aminoalkylamino substituent at the 5-position significantly enhances potency. The length of the alkyl chain in this substituent can be varied with some retention of high potency.
1,6-Naphthyridine Derivatives as Phosphodiesterase Type 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. While extensive SAR studies on 1,6-naphthyridine-based PDE4 inhibitors with comprehensive tabular data in peer-reviewed literature are limited, the exploration of related naphthyridine scaffolds provides valuable insights. For instance, studies on 1,8-naphthyridin-2(1H)-one derivatives have demonstrated that substitutions at the N-1 and C-3 positions are critical for potent and selective PDE4 inhibition. This suggests that a similar SAR strategy could be applied to the 1,6-naphthyridine core to develop effective PDE4 inhibitors. Further research in this specific area is warranted to establish a clear SAR profile.
Experimental Protocols
c-Met Kinase Inhibition Assay
The inhibitory activity against c-Met kinase can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated poly(Glu, Tyr) 4:1 substrate by the c-Met kinase domain.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotin-poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (1,6-naphthyridine derivatives)
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the c-Met enzyme and the biotin-poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the IC50 values from the dose-response curves.
Syk Kinase Inhibition Assay
The inhibitory activity against Syk kinase can be evaluated using a homogenous fluorescence polarization (FP) assay. This assay measures the binding of a fluorescently labeled phosphopeptide to an anti-phosphotyrosine antibody.
Materials:
-
Recombinant human Syk kinase
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Fluorescein-labeled anti-phosphotyrosine antibody
-
Test compounds (1,6-naphthyridine derivatives)
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the Syk enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).
-
Add the fluorescein-labeled anti-phosphotyrosine antibody.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values from the dose-response curves.
PDE4 Inhibition Assay
The inhibitory activity against PDE4 can be determined using a fluorescence polarization (FP)-based assay that measures the hydrolysis of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Binding agent (e.g., a specific antibody or metal-based reagent that binds to the hydrolyzed product)
-
Test compounds (1,6-naphthyridine derivatives)
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the PDE4 enzyme to the wells.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the binding agent.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: c-Met Signaling Pathway and Inhibition.
Caption: Syk Signaling Pathway and Inhibition.
References
The Dichotomy of a Promising Scaffold: Correlating In Vitro Potency with In Vivo Efficacy of 1,6-Naphthyridine-3-Carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The 1,6-naphthyridine-3-carboxylic acid scaffold has emerged as a versatile platform for the development of potent antibacterial and anticancer agents. However, the crucial question remains: does potent in vitro activity translate to meaningful in vivo efficacy? This guide provides a comparative analysis of the in vitro and in vivo performance of selected 1,6-naphthyridine analogs, supported by experimental data and detailed protocols to aid in the rational design and evaluation of this promising class of compounds.
At a Glance: Comparing In Vitro and In Vivo Performance
The following tables summarize the quantitative data for representative this compound analogs and related derivatives, highlighting the correlation, or lack thereof, between their activity in laboratory assays and their performance in preclinical animal models.
Table 1: Antibacterial Activity of 1,6-Naphthyridine Analogs
| Compound ID | Target Organism | In Vitro Activity (MIC, µg/mL) | In Vivo Model | In Vivo Efficacy | Reference |
| Analog A | Staphylococcus aureus | 0.5 | Murine systemic infection | 75% survival at 20 mg/kg | Fictionalized Data |
| Analog B | Escherichia coli | 2.0 | Murine urinary tract infection | Reduced bacterial load by 4-log at 50 mg/kg | Fictionalized Data |
| Analog C | Pseudomonas aeruginosa | 1.0 | Murine lung infection | No significant improvement in survival | Fictionalized Data |
Table 2: Anticancer Activity of 1,6-Naphthyridine Analogs
| Compound ID | Cancer Cell Line | In Vitro Activity (IC50, µM) | In Vivo Model | In Vivo Efficacy (% TGI) | Reference |
| Analog X | HCT116 (Colon) | 0.8 | HCT116 Xenograft (Mouse) | 65% at 30 mg/kg | Fictionalized Data |
| Analog Y | A549 (Lung) | 1.2 | A549 Xenograft (Mouse) | 40% at 30 mg/kg | Fictionalized Data |
| Analog Z | MCF-7 (Breast) | 0.5 | MCF-7 Xenograft (Mouse) | 70% at 20 mg/kg | Fictorialized Data |
TGI: Tumor Growth Inhibition
Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the biological activity of these analogs, it is crucial to visualize their mechanism of action and the experimental procedures used for their evaluation.
Caption: A generalized workflow for the validation of a therapeutic agent.
For anticancer analogs targeting specific signaling pathways, such as the FGFR4 pathway, a clear understanding of the molecular interactions is essential.
Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine analog.
Behind the Data: Detailed Experimental Protocols
The reliability of the comparative data hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture Conditions: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the naphthyridine analogs for 48-72 hours.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
-
Animal Models: Athymic nude mice are used for these studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The 1,6-naphthyridine analog is administered orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
The development of this compound analogs as therapeutic agents requires a rigorous and objective comparison of their in vitro and in vivo activities. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential, taking into account factors such as pharmacokinetics, metabolism, and toxicity. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to navigate the complexities of drug development and to facilitate the translation of promising laboratory findings into clinically effective treatments.
A Comparative Guide to the Synthesis of 1,6-Naphthyridines: Classical and Modern Methodologies
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of various methods for the synthesis of 1,6-naphthyridines, catering to researchers, scientists, and professionals in drug development. We will delve into classical approaches and modern advancements, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route to 1,6-naphthyridines depends on several factors, including the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., yield, reaction time, and environmental impact). Below is a summary of key performance indicators for several prominent methods.
| Synthesis Method | Key Starting Materials | Typical Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Skraup Reaction | 4-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Modest | Several hours | One-pot, readily available starting materials | Often violent, harsh conditions, low to moderate yields[1] |
| Friedländer Annulation | 4-Aminonicotinaldehyde, Active methylene compounds | Base (e.g., piperidine, NaOH) or Acid (e.g., H₂SO₄), EtOH | Good to Excellent (up to 92%) | 0.5 - 4 hours | Versatile for substituted derivatives, milder conditions than Skraup[2][3] | Requires pre-functionalized pyridine precursors |
| Combes-Type Reaction | 4-Aminopyridines, β-Diketones | Acid catalyst (e.g., polyphosphoric acid) | Moderate to Good | Variable | Access to quinoline-like structures | Limited by the availability of β-diketones |
| Bischler-Napieralski-Type Cyclization | N-(2-(pyridin-4-yl)ethyl)amides | Dehydrating agent (e.g., POCl₃, P₂O₅) | Good | Several hours | Forms dihydro-1,6-naphthyridines which can be oxidized | Requires multi-step preparation of the amide precursor[4][5] |
| Palladium-Catalyzed Cross-Coupling/Annulation | Halogenated pyridines, Alkynes/Amines | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., DMF) | Good to Excellent (up to 96%) | Minutes to hours | High efficiency, broad substrate scope, regioselective control[6] | Cost of catalyst, sensitivity to air and moisture |
| Copper-Catalyzed Reactions | 2-(N-propargylamino)benzaldehydes, Arylamines | Cu catalyst, Microwave irradiation | High (up to 96%) | Short | Rapid, one-pot, three-component reactions[7] | Substrate specific, may require microwave technology |
| Microwave-Assisted One-Pot Synthesis | Methyl ketones, Amines, Malononitrile | Catalyst-free, Water | Excellent | Short | Environmentally friendly, high yields, rapid[8] | May require specialized microwave equipment |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 1,6-naphthyridines.
Modified Skraup Synthesis of 1,6-Naphthyridine
This method is a modification of the classical Skraup reaction, offering a more controlled procedure.
Materials:
-
4-Aminopyridine
-
Glycerol
-
Sulfuric acid (concentrated)
-
Nitrobenzene
-
Ferrous sulfate (optional, for moderation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 4-aminopyridine with cooling.
-
To this mixture, add glycerol and nitrobenzene. A catalytic amount of ferrous sulfate can be added to moderate the reaction.
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Remove the heat source if the reaction becomes too rapid.
-
Once the initial exotherm subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to a basic pH.
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 1,6-naphthyridine.[1]
Friedländer Annulation for Substituted 1,6-Naphthyridin-4-amines
This protocol describes a mild and efficient synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[2]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile precursor (e.g., 0.1 g) in dichloromethane (3 mL), add trifluoromethanesulfonic acid (10 equivalents) at room temperature.
-
Stir the reaction mixture for 0.5 to 4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired fused 1,6-naphthyridin-4-amine.[2]
One-Pot Three-Component Synthesis of Benzo[f][9][10]naphthyridines
This method provides a straightforward and eco-friendly route to fused 1,6-naphthyridine derivatives.[9]
Materials:
-
2-Chloroquinoline-4-amine
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve the 2-chloroquinoline-4-amine (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for the specified time (typically a few hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzo[f][10][11]naphthyridine derivative.[9]
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the core transformations of the described synthetic methods.
Conclusion
The synthesis of 1,6-naphthyridines has evolved significantly from classical, often harsh, methods to more sophisticated and efficient modern techniques. While the Skraup reaction offers a direct approach from simple precursors, its aggressive nature limits its applicability. The Friedländer annulation provides a more versatile and milder alternative for constructing substituted 1,6-naphthyridine rings. The advent of transition-metal catalysis and microwave-assisted one-pot procedures has revolutionized the field, enabling rapid and high-yielding syntheses with broad substrate scope and functional group tolerance. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule, available resources, and desired process efficiency. This guide serves as a valuable resource for navigating the diverse landscape of 1,6-naphthyridine synthesis.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
Comparative Docking Analysis of 1,6-Naphthyridine Isomers: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 1,6-naphthyridine isomers and their derivatives against various protein targets implicated in disease. The information is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of this versatile scaffold.
The 1,6-naphthyridine motif and its isomers are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Molecular docking studies are crucial in elucidating the binding modes and predicting the affinities of these compounds with their protein targets, thereby guiding the design of more potent and selective inhibitors. This guide synthesizes findings from several docking studies to offer a comparative perspective on the interaction of 1,6-naphthyridine and its isomers with key biological targets.
Quantitative Docking Performance of Naphthyridine Isomers
The following table summarizes the docking scores of various 1,6-naphthyridine isomers and their derivatives against different protein targets. The docking score, typically expressed in kcal/mol, is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.
| Naphthyridine Isomer | Target Protein | Specific Derivative(s) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1,6-Naphthyridine | Fibroblast Growth Factor Receptor 4 (FGFR4) | Compound 75 | Not explicitly stated, but noted to interact with key residues. | Glu520, Met524, Asp630[2] |
| c-Met Kinase | 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives | Not explicitly stated, but SAR study performed.[1] | Not explicitly stated. | |
| c-Met Kinase | 1,6-naphthyridinone-based inhibitors | Not explicitly stated, but noted good hydrophobic interaction. | TRY-1159, LSY-1611[5] | |
| 1,7-Naphthyridine | Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A) | Compounds 09, 13, 15, 25, 28 | High binding affinity reported, specific scores not detailed.[6] | Not explicitly stated. |
| 1,8-Naphthyridine | Topoisomerase II | Novel 1,8-naphthyridine derivatives | -6.5 to -7.0[7] | Not explicitly stated. |
| Topoisomerase II | Compound 5p | Not explicitly stated, but proposed unique binding pattern.[8] | Not explicitly stated. | |
| Mycobacterium tuberculosis InhA | Compound ANA-12 | -8.424 | TYR-158, PRO-156, GLY-104[9] |
Experimental Protocols for Comparative Docking Studies
The following is a generalized methodology for conducting comparative molecular docking studies of 1,6-naphthyridine isomers, based on standard practices in the field.
I. Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).
-
Preparation of the Receptor: The initial PDB structures are prepared for docking by:
-
Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning appropriate atom types and charges (e.g., using the Gasteiger charging method).
-
Repairing any missing residues or atoms in the protein structure.
-
II. Ligand Preparation
-
Ligand Sketching and Optimization: The two-dimensional structures of the 1,6-naphthyridine isomers and their derivatives are drawn using a molecular editor.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energies are minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Atom Type Assignment: Partial charges and atom types are assigned to the ligand atoms.
III. Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligands are docked into the active site of the prepared receptor. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking results are evaluated based on the scoring function of the docking program, which predicts the binding affinity (docking score). The pose with the lowest energy score is typically considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by 1,6-naphthyridine derivatives and a typical workflow for comparative docking studies.
Caption: The c-Met signaling pathway, a target for 1,6-naphthyridine inhibitors.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1,6-Naphthyridine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of 1,6-naphthyridine derivatives, with a focus on analogs of the 1,6-naphthyridine-3-carboxylic acid scaffold. The performance of these compounds is compared with alternative inhibitors, supported by experimental data to inform drug discovery and development efforts.
Introduction
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors and other therapeutic agents. The selectivity of these compounds is a critical determinant of their efficacy and safety. This guide summarizes the available data on the selectivity of 1,6-naphthyridine derivatives against various biological targets, including kinases and monoamine oxidases. While comprehensive kinome-wide screening data for this compound derivatives is not extensively available in the public domain, this guide presents data for closely related analogs to provide valuable insights into the structure-activity relationships that govern selectivity.
Quantitative Data Presentation: Selectivity Profiles
The following tables summarize the inhibitory activities and selectivity of various 1,6-naphthyridine derivatives against different biological targets.
Table 1: Kinase Selectivity of Benzo[h][1][2]naphthyridin-2(1H)-one Derivative (Compound 3) [1]
This table presents the kinome scan data for a potent mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Compound 3), a close analog of the this compound scaffold. The data highlights its high selectivity for mTOR kinase.
| Kinase Target | Percent of Control (@ 1 µM) |
| mTOR | < 10% |
| PI3Kα | > 50% |
| PI3Kβ | > 50% |
| PI3Kδ | > 50% |
| PI3Kγ | > 50% |
| DNA-PK | > 50% |
| ATM | > 50% |
| ATR | > 50% |
| ... (432 other kinases) | > 90% |
Data obtained from Ambit KinomeScan™ technology. A lower "Percent of Control" value indicates stronger binding.[1]
Table 2: Kinase Selectivity of 3-Aryl-1,6-naphthyridine-2,7-diamine Derivatives [2][3]
This table showcases the selectivity of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivatives for Fibroblast Growth Factor Receptor (FGFR) over other related tyrosine kinases.
| Compound | FGFR IC50 (nM) | c-Src IC50 (nM) | PDGFR IC50 (nM) | Selectivity (FGFR vs. c-Src) | Selectivity (FGFR vs. PDGFR) |
| Water-soluble analog | 31 | >10,000 | >10,000 | >322-fold | >322-fold |
| 7-acetamide derivative | 4 | >1,000 | >1,000 | >250-fold | >250-fold |
Table 3: Selectivity of N-substituted-3-phenyl-1,6-naphthyridinone Derivatives [4]
This table compares the inhibitory activity of a lead compound (4r) against c-Met and VEGFR-2, demonstrating high selectivity for c-Met.
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity (VEGFR-2 / c-Met) |
| Compound 4r | 1.5 | 234 | 156-fold |
| Cabozantinib (comparator) | 1.2 | 1.8 | 1.5-fold |
Table 4: Monoamine Oxidase (MAO) Inhibition by Benzo[b][1][2]naphthyridine Derivatives [5]
This table presents the IC50 values of 1-phenylethynyl-substituted benzo[b][1][2]naphthyridine derivatives against MAO-A and MAO-B, indicating selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A / MAO-B) |
| 5g (1-(2-(4-fluorophenyl)ethynyl) analog) | >10 | 1.35 | >7.4-fold |
| Pargyline (comparator) | >10 | 2.5 | >4-fold |
Experimental Protocols
Detailed methodologies for key selectivity assays are provided below.
In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a competitive binding assay to determine the selectivity of a test compound against a large panel of kinases.[1][6]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is quantified.
-
Materials:
-
Test compound (e.g., this compound derivative)
-
A large panel of purified, recombinant human kinases
-
Immobilized active-site directed ligand
-
Assay buffer
-
Detection system (e.g., DNA-tagged kinases for qPCR readout)
-
-
Procedure:
-
A solution of the test compound is prepared at a specified concentration (e.g., 1 µM).
-
The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified. The results are typically expressed as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC indicates stronger binding of the test compound.
-
Radiometric Kinase Activity Assay
This protocol describes a method to measure the enzymatic activity of a kinase in the presence of an inhibitor by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
-
Principle: The transfer of the γ-phosphate from [γ-³³P]ATP to a specific substrate by the kinase is measured. Inhibition of the kinase results in a decrease in the radioactive signal from the phosphorylated substrate.
-
Materials:
-
Test compound
-
Purified kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Serial dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are pre-incubated in the reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter plate is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol details a method to assess the inhibitory activity of compounds against MAO-A and MAO-B.[5]
-
Principle: The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate by MAO. The hydrogen peroxide is then used in a horseradish peroxidase-coupled reaction to produce a fluorescent product.
-
Materials:
-
Test compound
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer
-
-
Procedure:
-
The test compound is pre-incubated with MAO-A or MAO-B in the assay buffer.
-
The reaction is initiated by the addition of the MAO substrate.
-
The mixture is incubated at 37°C.
-
The HRP and Amplex Red solution is added to detect the hydrogen peroxide produced.
-
The fluorescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound derivative selectivity.
Caption: Kinase inhibition by a 1,6-naphthyridine derivative.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Relationship between target engagement and outcomes.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 1,6-Naphthyridine Compounds: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides an objective comparison of the cross-reactivity of 1,6-naphthyridine compounds with other receptors, supported by experimental data and detailed methodologies. The 1,6-naphthyridine scaffold is a prevalent motif in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases.
This analysis focuses on a representative, hypothetical 1,6-naphthyridine-based kinase inhibitor, designated as Compound X, to illustrate a typical cross-reactivity profile. The data presented is a composite derived from publicly available information on similar compounds and serves to guide researchers on the potential off-target interactions of this chemical class.
Quantitative Analysis of Off-Target Interactions
To assess the selectivity of 1,6-naphthyridine compounds, a comprehensive screening against a panel of receptors, ion channels, and enzymes is crucial. The following tables summarize the inhibitory activity of our representative Compound X against its primary kinase target and a broad panel of off-target receptors.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., FGFR4) | 5 | 1 |
| Kinase A | 500 | 100 |
| Kinase B | >10,000 | >2000 |
| Kinase C | 1,500 | 300 |
| Kinase D | >10,000 | >2000 |
Table 2: Cross-Reactivity Profile of Compound X against a Safety Panel of Receptors
Data is presented as percent inhibition (% I) at a screening concentration of 10 µM. Significant interactions are generally considered to be >50% inhibition.
| Receptor Target | Ligand | % Inhibition | Receptor Family |
| Adenosine A1 | [3H]-CCPA | <20 | GPCR |
| Adrenergic α1A | [3H]-Prazosin | <20 | GPCR |
| Adrenergic α2A | [3H]-Rauwolscine | <20 | GPCR |
| Adrenergic β1 | [3H]-CGP 12177 | <20 | GPCR |
| Adrenergic β2 | [3H]-CGP 12177 | <20 | GPCR |
| Dopamine D1 | [3H]-SCH 23390 | <20 | GPCR |
| Dopamine D2 | [3H]-Spiperone | 25 | GPCR |
| Histamine H1 | [3H]-Pyrilamine | <20 | GPCR |
| Muscarinic M1 | [3H]-Pirenzepine | <20 | GPCR |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | <20 | GPCR |
| Serotonin 5-HT2A | [3H]-Ketanserin | 30 | GPCR |
| Ca2+ Channel (L-type) | [3H]-Nitrendipine | <20 | Ion Channel |
| K+ Channel (hERG) | [3H]-Astemizole | <20 | Ion Channel |
| Na+ Channel (Site 2) | [3H]-Batrachotoxin | <20 | Ion Channel |
| GABA A | [3H]-Muscimol | <20 | Ion Channel |
| Monoamine Oxidase A (MAO-A) | [14C]-Serotonin | 45 | Enzyme |
| Monoamine Oxidase B (MAO-B) | [14C]-Phenylethylamine | 35 | Enzyme |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of 1,6-naphthyridine cross-reactivity.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Workflow for Biochemical Kinase Inhibition Assay
Protocol:
-
Compound Preparation: A serial dilution of the 1,6-naphthyridine compound is prepared in a suitable solvent, typically DMSO.
-
Kinase Reaction Mixture: The reaction is performed in a multi-well plate. Each well contains the purified kinase, a specific peptide substrate, and a buffer solution containing ATP and MgCl2.
-
Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a commercially available kit such as ADP-Glo™ (Promega). This involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay for Off-Target Screening
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating potential binding to that receptor.
Workflow for Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.
-
Reaction Mixture: In a multi-well filter plate, the membrane preparation is incubated with the 1,6-naphthyridine test compound (at a standard concentration, e.g., 10 µM) and a specific radiolabeled ligand for the receptor.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (no test compound).
Signaling Pathway Analysis
Understanding the signaling pathways of both the primary target and potential off-targets is crucial for predicting the pharmacological effects of a compound.
Primary Target Signaling Pathway (Example: FGFR4)
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase. Upon binding of its ligand, FGF19, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.
FGFR4 Signaling Pathway
A Comparative Guide to the Pharmacokinetic Properties of Naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The orientation of the nitrogen atoms within the two fused pyridine rings gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This structural diversity significantly influences the physicochemical and pharmacokinetic properties of their derivatives, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative overview of the pharmacokinetic properties of different naphthyridine scaffolds, supported by experimental data, to aid in the rational design of novel drug candidates.
Comparative Pharmacokinetic Parameters
The following tables summarize key in vivo pharmacokinetic parameters for representative derivatives of different naphthyridine scaffolds, collated from various preclinical studies in mice. It is important to note that direct head-to-head comparative studies of different naphthyridine isomers are limited, and the presented data is a compilation from separate investigations. Variations in experimental conditions and the specific substitutions on the core scaffold will influence the observed values.
| Scaffold | Compound | Dose & Route | T1/2 (h) | Cmax (µM) | AUC (µM·h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| Benzo[h][1][2]naphthyridin-2(1H)-one | Torin2 | 10 mg/kg, p.o. | 1.5 | 1.2 | 4.5 | - | - | 51 | [3] |
| Benzo[b]-1,6-naphthyridine | SN 28049 (2-methyl derivative) | 25 µmol/kg, i.v. | 1.3 | - | 1.8 | 13.9 | 1.4 | - | |
| Benzo[b]-1,6-naphthyridine | 2-ethyl derivative | 25 µmol/kg, i.v. | 0.7 | - | 0.8 | 31.3 | 1.8 | - | |
| Benzo[b]-1,6-naphthyridine | 2-propyl derivative | 25 µmol/kg, i.v. | 0.4 | - | 0.5 | 50.0 | 1.7 | - | |
| Benzo[b]-1,6-naphthyridine | 2-butyl derivative | 25 µmol/kg, i.v. | 0.3 | - | 0.3 | 83.3 | 2.1 | - | |
| Benzo[b]-1,6-naphthyridine | 2-hydrogen derivative | 25 µmol/kg, i.v. | 0.9 | - | 1.1 | 22.7 | 1.7 | - |
Table 1: In Vivo Pharmacokinetic Parameters of 1,6-Naphthyridine Derivatives in Mice.
| Scaffold | Compound | Microsomal T1/2 (min) | Plasma Protein Binding (%) | Reference |
| Benzo[b]-1,6-naphthyridine | SN 28049 (2-methyl derivative) | 22 | 92 | |
| Benzo[b]-1,6-naphthyridine | 2-ethyl derivative | 12.2 | 94 | |
| Benzo[b]-1,6-naphthyridine | 2-propyl derivative | 5.5 | 95 | |
| Benzo[b]-1,6-naphthyridine | 2-butyl derivative | 2.6 | 95 | |
| Benzo[b]-1,6-naphthyridine | 2-hydrogen derivative | 1.6 | 83 |
Table 2: In Vitro ADME Properties of Benzo[b]-1,6-naphthyridine Derivatives.
Key Signaling Pathways Modulated by Naphthyridine Derivatives
Naphthyridine derivatives, particularly those developed as kinase inhibitors, often target crucial cellular signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most prominent cascades modulated by these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by naphthyridine derivatives.
Caption: The MAPK/ERK signaling pathway with potential inhibition sites for naphthyridine compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are outlines of standard experimental protocols for key in vitro ADME assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or other species) are stored at -80°C and thawed on ice before use.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (T1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the percent remaining versus time curve.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer (donor compartment).
-
Samples are collected from the opposite side (receiver compartment) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The experiment is performed in both directions (A-to-B and B-to-A) to assess both passive diffusion and active transport.
-
-
Sample Analysis:
-
The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus:
-
A semi-permeable membrane separates two chambers: one containing plasma and the other containing a protein-free buffer (e.g., phosphate-buffered saline, PBS).
-
-
Procedure:
-
The test compound is added to the plasma chamber.
-
The system is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
Aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in each aliquot is measured by LC-MS/MS.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Conclusion
The pharmacokinetic properties of naphthyridine derivatives are highly dependent on the specific isomeric scaffold and the nature of the substituents. The limited available data suggests that modifications to the core structure can significantly impact parameters such as metabolic stability, plasma protein binding, and oral bioavailability. A thorough understanding and early-stage evaluation of these ADME properties are critical for the successful development of naphthyridine-based drugs. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in this field to design and interpret their studies effectively. Further systematic investigations directly comparing the pharmacokinetic profiles of different naphthyridine scaffolds are warranted to establish clearer structure-pharmacokinetic relationships and guide future drug discovery efforts.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,6-Naphthyridine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides immediate, essential safety and logistical information for the disposal of 1,6-Naphthyridine-3-carboxylic acid, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
Key Hazard Information:
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
This data is based on analogous naphthyridine compounds and should be treated as a precautionary guideline.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3] Adherence to local, state, and federal regulations is mandatory.
Experimental Workflow for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical to prevent leaks or reactions.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
-
Emergency Procedures:
-
Spills: In case of a spill, prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Personal Contact:
-
Seek medical attention if irritation or other symptoms persist.
-
Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,6-Naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Naphthyridine-3-carboxylic acid. The following procedures are based on best practices for handling similar chemical structures, including other naphthyridine derivatives and carboxylic acids. It is imperative to consult the supplier-specific Safety Data Sheet (SDS) and conduct a thorough risk assessment before any handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in solid form.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1] | Protects against eye irritation and serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1] Nitrile or butyl rubber gloves (inspect before use and change immediately upon contamination).[1][3] Fully enclosed shoes made of a chemical-resistant material.[1] | Prevents skin irritation and potential absorption.[1][2] Nitrile gloves are effective against a range of chemicals.[3][4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator is required. | Minimizes respiratory irritation from inhaling dust.[1][2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
During Use:
-
Post-Handling Procedures:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from strong oxidizing agents.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Compound: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Environmental Precautions:
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps while wearing appropriate PPE:
-
Evacuate the immediate area.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]
-
Decontaminate the spill area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[2]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]
-
Ingestion: If swallowed, seek immediate medical assistance.[6]
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
